Eicosapentaenoic Acid Quant-PAK
Description
General Overview of Eicosapentaenoic Acid within Polyunsaturated Fatty Acid Research
Eicosapentaenoic acid is a 20-carbon fatty acid with five cis double bonds, and it is primarily found in marine sources like cold-water fish, seaweed, and phytoplankton. creative-proteomics.comsigmaaldrich.com Within the broader field of polyunsaturated fatty acid research, EPA, along with docosahexaenoic acid (DHA), is a key area of study due to its integral role as a component of cell membranes. nih.gov
Research has explored the influence of EPA on cellular functions and its interactions with other fatty acids. nih.gov For instance, studies have investigated how EPA may compete with omega-6 fatty acids, such as arachidonic acid, which are precursors to inflammatory mediators. nih.gov The metabolism of EPA can lead to the production of various bioactive lipid mediators, which are of significant interest to researchers. caymanchem.com
The scientific community is actively investigating the effects of EPA on various biological pathways. nih.goveurekalert.org Recent research has focused on the anti-inflammatory effects of omega-3 PUFAs and specialized pro-resolving mediators derived from them. nih.gov Studies have also examined the role of EPA in brown adipogenesis and its potential to influence mitochondrial biosynthesis. uark.edu
Significance of Accurate Quantification and Robust Analytical Standards in Eicosapentaenoic Acid Research
The accurate quantification of EPA in various biological matrices is crucial for the integrity and reproducibility of research findings. creative-proteomics.com Precise measurement of EPA levels in tissues, blood, and food products allows researchers to assess its nutritional composition and investigate its physiological effects. creative-proteomics.com This analytical precision is vital for evaluating the impact of dietary interventions or supplementation in research studies. creative-proteomics.com
To achieve this, robust analytical standards are indispensable. caymanchem.com Products like "Eicosapentaenoic Acid Quant-PAK" are designed specifically for quantitative mass spectrometry and other applications where reproducibility is paramount. caymanchem.comcaymanchem.combiomarker.hu These standards are prepared gravimetrically as solutions with defined concentrations and are often packaged in sealed ampules under argon to maintain product integrity. caymanchem.com The availability of high-purity EPA standards, including those with isotopic labels like eicosapentaenoic acid-d5, serves as an internal standard for accurate quantification. caymanchem.com
Various analytical techniques are employed for the quantification of EPA, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS/MS) being prominent methods. nih.govnih.gov These methods allow for the simultaneous quantification of EPA, DHA, and other fatty acids in samples like human plasma. nih.gov The development and validation of these analytical methods are critical for ensuring the accuracy and reliability of the data obtained in clinical and research settings. nih.govnih.gov
The table below provides an overview of common analytical methods used in EPA research.
| Analytical Method | Description | Application |
| Gas Chromatography (GC) | A common technique for separating and analyzing compounds that can be vaporized without decomposition. Often used with a flame ionization detector (FID) or mass spectrometry (MS). | Quantification of fatty acid methyl esters (FAMEs) derived from total lipids in biological samples. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily volatilized. | Separation and quantification of EPA in its free form or as part of complex lipids. nih.govresearchgate.net |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with GC or HPLC to identify and quantify compounds with high specificity and sensitivity. | Provides structural information and enables precise quantification, especially when using isotopically labeled internal standards. caymanchem.comnih.gov |
Academic Scope and Research Trajectories for this compound
The availability of quantitative analytical standards for EPA, such as this compound, supports a wide range of academic research. caymanchem.combiomarker.hu These standards are crucial for lipidomics, the large-scale study of lipids in biological systems. nih.gov In this field, accurate quantification is essential for identifying biomarkers and understanding the complex lipid profiles associated with various physiological states. nih.gov
Current research trajectories that rely on precise EPA quantification include:
Cardiovascular Research: Investigating the effects of EPA on cardiovascular health, including its role in inflammation and lipid metabolism. eurekalert.orgnih.gov
Neuroscience: Exploring the role of EPA in brain health and its potential implications in neurodegenerative diseases. nih.gov
Nutritional Science: Assessing the bioavailability and metabolic effects of EPA from different dietary sources and supplements. creative-proteomics.comnih.gov
Inflammation Research: Studying the production and function of specialized pro-resolving mediators derived from EPA. caymanchem.comnih.gov
Metabolomics: Characterizing the metabolic pathways involving EPA and identifying novel bioactive metabolites. caymanchem.com
The use of quantitative standards facilitates the comparison of data across different studies and laboratories, contributing to a more comprehensive understanding of the roles of EPA in health and disease.
The table below details some of the research applications for EPA analytical standards.
| Research Area | Specific Application of EPA Analytical Standard |
| Lipidomics | Used as a reference standard to identify and quantify EPA within complex lipid extracts from cells, tissues, or biofluids. nih.gov |
| Cell Biology | Employed in cell culture experiments to study the cellular uptake, metabolism, and signaling pathways affected by EPA. sigmaaldrich.com |
| Clinical Chemistry | Utilized in the development and validation of clinical assays for measuring EPA levels in patient samples. nih.gov |
| Food Science | Used to determine the EPA content in fish oils, fortified foods, and dietary supplements for quality control and nutritional labeling. creative-proteomics.comnih.gov |
Properties
Synonyms |
EPA Quant-PAK; Timnodonic Acid Quant-PAK |
|---|---|
Origin of Product |
United States |
Advanced Analytical Methodologies for Eicosapentaenoic Acid Quantification
Principles and Applications of Eicosapentaenoic Acid Quant-PAK and MaxSpec Standards
Quantitative analysis of eicosapentaenoic acid (EPA) relies on high-purity, accurately characterized reference materials. This compound and MaxSpec® standards are designed to meet the rigorous demands of modern analytical techniques, particularly mass spectrometry, where quantitative reproducibility is paramount. bertin-bioreagent.comcaymanchem.com These standards are produced to ensure precise concentrations, verified identity, and high purity, providing a reliable basis for instrument calibration and the accurate quantification of EPA in complex biological samples. bertin-bioreagent.comcaymanchem.com
Role of Gravimetrically Prepared Standards in Quantitative Mass Spectrometry
Gravimetric preparation is a cornerstone in the production of high-accuracy quantitative standards. chemie.deresearchgate.net This method involves precisely weighing the analyte (e.g., Eicosapentaenoic Acid) and the solvent, rather than relying on volumetric measurements, which can be less accurate. chemie.de The key advantages of this approach include:
High Accuracy and Precision: Weighing is an inherently more accurate and precise method for measuring substances than volumetric measurement, reducing the uncertainty associated with the standard's final concentration. chemie.de
Direct Traceability: Concentrations determined gravimetrically are directly traceable to the International System of Units (SI) for mass, the kilogram, providing a fundamental and universally recognized basis for measurement. researchgate.netnoaa.gov
Reduced Variability: By minimizing measurement errors during preparation, gravimetric methods help ensure lot-to-lot consistency for standards.
In quantitative mass spectrometry, the accuracy of the final measurement is directly dependent on the accuracy of the calibrators used to create the calibration curve. researchgate.net Using a gravimetrically prepared standard, such as an Eicosapentaenoic Acid MaxSpec® Standard, ensures that the calibration curve is constructed with a well-defined and reliable reference, leading to more accurate and trustworthy quantitative results. bertin-bioreagent.comcaymanchem.com
Application of Stable Isotope Labeled Eicosapentaenoic Acid Standards
Stable Isotope Labeled (SIL) standards are powerful tools in quantitative mass spectrometry, particularly for overcoming matrix effects. nih.govwaters.com A SIL standard is a version of the analyte in which one or more atoms have been replaced by their heavy stable isotopes (e.g., Carbon-13 instead of Carbon-12, or Deuterium (B1214612) instead of Hydrogen). nih.gov
The utility of a stable isotope-labeled Eicosapentaenoic Acid standard stems from its properties:
It is chemically identical to the non-labeled (native) EPA, meaning it behaves the same way during sample extraction, derivatization, and chromatography. nih.gov
It is physically distinct in mass, allowing the mass spectrometer to differentiate it from the native EPA.
In practice, a known amount of the SIL EPA standard is added to a sample at the beginning of the analytical process. It acts as an internal standard that experiences the same potential sample loss during preparation and the same ionization suppression or enhancement during analysis as the native EPA. waters.com By measuring the ratio of the native analyte's response to the internal standard's response, analysts can correct for these variations, leading to significantly improved precision and accuracy in quantification. waters.com
Evaluation and Validation Parameters for Analytical Standard Efficacy
To ensure that an analytical standard is effective and fit for its intended purpose, its performance must be rigorously evaluated and validated. resolian.comscispace.com The efficacy of standards like this compound is confirmed through the assessment of several key parameters. resolian.comscispace.com
| Parameter | Description | Importance |
| Accuracy | The closeness of the measured value to the true or accepted value. For a standard, this refers to how close its stated concentration is to the actual concentration. resolian.com | Ensures that quantitative measurements are not systematically biased. |
| Precision | The degree of agreement among a series of individual measurements of the same sample. It is often expressed as the relative standard deviation (RSD). resolian.com | Indicates the reproducibility of the method and the consistency of the standard. |
| Specificity | The ability of the analytical method to assess unequivocally the analyte in the presence of other components that may be expected to be present in the sample. resolian.com | Confirms that the signal being measured is solely from the analyte of interest (EPA) without interference. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. resolian.com | Essential for creating a reliable calibration curve over the expected concentration range of the samples. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. jppres.com | Defines the lower boundary of the reliable measurement range for the analytical method. |
| Stability | The ability of the analyte to remain unchanged in the sample matrix under specific storage and processing conditions for a given period. resolian.com | Guarantees that the standard's concentration remains accurate throughout its shelf life and during its use in an experiment. bertin-bioreagent.comcaymanchem.com |
These parameters are critical for the validation of any quantitative method and ensure the reliability and accuracy of the analytical data generated using the standard. resolian.comscispace.com
Chromatographic Techniques for Eicosapentaenoic Acid Analysis
Chromatographic methods are essential for separating Eicosapentaenoic Acid from other fatty acids and components within a complex mixture before its quantification. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed for this purpose. nih.gov The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.
Gas Chromatography (GC) Applications
Gas chromatography is a widely used and robust technique for the analysis of fatty acids, including EPA. nih.govresearchgate.net For GC analysis, fatty acids, which are not naturally volatile, must first be converted into volatile derivatives. This is most commonly achieved by converting them into fatty acid methyl esters (FAMEs) through a process called esterification or transesterification. nih.govindexcopernicus.com Once derivatized, the FAMEs can be volatilized at high temperatures and separated based on their boiling points and interactions with the stationary phase inside the GC column. nih.gov
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and highly effective method for the routine quantification of EPA and other fatty acids in various samples, including fish oils and biological tissues. mdpi.comnih.gov The FID detector offers high sensitivity, a wide linear range, and robust performance, making it well-suited for quantitative analysis. indexcopernicus.commdpi.com
The analytical process involves injecting the derivatized sample (FAMEs) into the GC system, where it is vaporized. An inert carrier gas (such as helium or hydrogen) carries the vaporized FAMEs through a long, thin capillary column. indexcopernicus.commdpi.com High-polarity capillary columns are typically used for FAME analysis to achieve effective separation of the different fatty acids. mdpi.com
Typical GC-FID Operating Conditions:
| Parameter | Example Value/Type | Source |
| Column | High-polarity capillary column (e.g., HP-88, ZB-1701) | indexcopernicus.commdpi.com |
| Column Dimensions | 30-60 m length x 0.25 mm ID x 0.2 µm film thickness | nih.govmdpi.com |
| Carrier Gas | Helium or Hydrogen | indexcopernicus.commdpi.com |
| Injector Temperature | 250 °C | nih.govmdpi.com |
| Detector Temperature | 250 - 270 °C | nih.govmdpi.com |
| Oven Temperature Program | A programmed ramp, e.g., starting at 40-140 °C and increasing to 230-240 °C | indexcopernicus.commdpi.com |
| Injection Mode | Split injection (e.g., 20:1 ratio) | mdpi.com |
Research Findings on EPA Quantification using GC-FID:
The following table summarizes findings from studies that have utilized GC-FID for the analysis of Eicosapentaenoic Acid.
| Study Focus | Sample Matrix | Key Findings |
| Method Validation | Raw and cooked fish | The GC-FID method was validated according to ICH guidelines, demonstrating high recovery (>95%) and good precision (RSD ≤ 2%) for EPA and DHA analysis. mdpi.comnih.gov |
| Quantification in Food Supplements | Fish oil capsules | A percentage method based on the total peak area in the chromatogram was applied. The concentration of Methyl eicosapentaenoate was found to be 20.58% in one supplement. indexcopernicus.com |
| Analysis in Marine Products | Red cusk eel, Mackerel | EPA levels were quantified at 40.8 mg/100g in Red cusk eel and 414.7 mg/100g in Mackerel, showcasing the method's applicability to different fish species. nih.gov |
| Method Development for Shark Liver Oil | Shark liver oil | A GC-FID method was developed and validated for major fatty acids. The method proved to be accurate, precise, and reproducible for routine quality control. jppres.com |
GC with Mass Spectrometry (GC-MS)
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of EPA. nih.govnih.gov The mass spectrometer offers highly selective detection, allowing for the differentiation of EPA from other co-eluting fatty acids based on their unique mass fragmentation patterns. nih.gov For quantitative analysis, the system is often operated in selective ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing background noise. nih.gov
One common approach involves using the m/z 79 ion fragment for the quantification of both EPA and docosahexaenoic acid (DHA). nih.gov The electron-impact (EI) mode is typically used for ionization. nih.gov GC-MS methods for EPA have demonstrated excellent sensitivity, with limits of detection (LOD) reported as low as 0.08 ng. nih.gov Furthermore, these methods exhibit high precision and accuracy, with relative standard deviation (RSD) values for repeatability tests often below 1.05% and recovery rates around 100.50%. nih.gov
Table 1: Performance Characteristics of a GC-MS Method for EPA Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 ng | nih.gov |
| Repeatability (RSD) | < 1.05% | nih.gov |
| Accuracy (Recovery) | 100.50% | nih.gov |
Sample Derivatization Strategies for GC Analysis (e.g., Fatty Acid Methyl Esters - FAMEs)
To render EPA and other fatty acids volatile for GC analysis, a derivatization step is essential. The most common strategy is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). ntnu.noupb.ro This process involves transesterification, where the fatty acids, often present as triglycerides in samples like fish oil, are reacted with an alcohol, typically methanol (B129727), in the presence of a catalyst. Common catalysts include boron trifluoride (BF₃) in methanol or methanolic solutions of potassium hydroxide (B78521). indexcopernicus.com
The resulting FAMEs are significantly more volatile and less polar than their free acid counterparts, making them amenable to separation on various GC capillary columns. uib.no The choice of column is critical for achieving optimal separation of different FAMEs. Columns with polar stationary phases, such as those containing biscyanopropyl polysiloxane, are frequently employed for this purpose. researchgate.net The derivatization to FAMEs is a well-established and robust procedure that is fundamental to the reliable GC-MS analysis of EPA in a wide array of biological and commercial samples. ntnu.noupb.ro
Liquid Chromatography (LC) Applications
Liquid chromatography offers a versatile alternative to GC for the analysis of EPA, with the significant advantage that it often does not require derivatization, allowing for the direct analysis of the free fatty acid.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for EPA quantification. researchgate.netresearchgate.net The presence of double bonds in the EPA molecule allows for UV absorption, typically in the range of 200 to 215 nm. researchgate.netnih.gov This method can be applied to determine the concentration of free fatty acids released, for instance, during the enzymatic hydrolysis of fish oil. researchgate.net
The separation is commonly achieved using a reverse-phase column, and the mobile phase often consists of a mixture of acetonitrile (B52724), water, and an acid like acetic acid to control the pH. researchgate.net HPLC-UV methods have been developed for the analysis of EPA in various matrices, including breast milk, demonstrating good recovery rates (80-92%) and low limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a method for analyzing underivatized polyunsaturated fatty acids reported an LOQ of 0.090 µg/mL for DHA, showcasing the sensitivity achievable with this technique. researchgate.net
Reverse Phase Chromatography in LC-MS Configurations
Reverse-phase chromatography is the predominant separation mode used in LC-MS configurations for EPA analysis. C18 columns are the most common choice for the stationary phase, offering good retention and separation of fatty acids based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency and peak shape. nih.govnih.gov
The gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate a wide range of fatty acids with varying chain lengths and degrees of unsaturation within a single analytical run. nih.gov The use of reverse-phase chromatography in LC-MS/MS provides a robust and reliable platform for the high-throughput and sensitive quantification of EPA in diverse sample types. researchgate.net For instance, a method employing a reversed-phase C18 column achieved baseline chromatographic separation of multiple polyunsaturated fatty acids, including EPA, in approximately 10 minutes. thermofisher.com
Emerging Chromatographic and Spectroscopic Approaches
Beyond the well-established GC and LC methods, several emerging techniques are showing promise for the quantification of EPA, offering potential advantages in terms of speed, simplicity, and the type of information they can provide.
Capillary Zone Electrophoresis-UV
Capillary zone electrophoresis (CZE) with UV detection is an alternative separation technique for the analysis of fatty acids, including EPA. researchgate.netnih.gov This method separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. For fatty acids, which are often analyzed as their anionic carboxylates, CZE can offer rapid analysis times, typically under 10 minutes, and requires only a simple saponification step for sample preparation. nih.gov
Detection is often achieved using indirect UV absorption, where a chromophore is added to the background electrolyte. researchgate.net The analyte displaces the chromophore, leading to a decrease in absorbance that is proportional to the analyte's concentration. CZE-UV methods have been successfully validated and applied to the analysis of EPA and DHA in marine oil supplements, showing no significant differences when compared to conventional gas chromatography methods. nih.gov
Nuclear Magnetic Resonance
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and non-destructive technique for the direct quantification of EPA in complex mixtures like fish oil, without the need for chromatographic separation or chemical derivatization. rhhz.netnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized. ¹H NMR is particularly rapid, with spectra often recordable in under a minute. nih.gov
Quantitative analysis is achieved by integrating the signals of specific protons or carbons in the EPA molecule and comparing them to an internal standard. rhhz.net For instance, in ¹H NMR, specific signals for EPA can be chosen for quantification, and the method has shown excellent linearity over a concentration range of 0.0230-1.47 mg/mL for EPA. rhhz.net The limit of detection and limit of quantification for EPA by ¹H NMR have been reported to be 0.006 and 0.02 mg/mL, respectively. rhhz.net While ¹³C NMR analysis takes longer, it can provide more detailed structural information, including the positional distribution of fatty acids on a glycerol (B35011) backbone. nih.gov
Table 3: Validation Parameters for ¹H NMR Quantification of EPA
| Parameter | Value (mg/mL) | Reference |
| Linearity Range | 0.0230 - 1.47 | rhhz.net |
| Limit of Detection (LOD) | 0.006 | rhhz.net |
| Limit of Quantitation (LOQ) | 0.02 | rhhz.net |
Mass Spectrometric Detection and Quantification Principles
Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective quantification of eicosapentaenoic acid (EPA). This powerful analytical technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Various ionization and analysis methods have been developed, each offering unique advantages for the detailed study of EPA and its metabolic derivatives.
Atmospheric Pressure Chemical Ionization (APCI) Methodologies
Atmospheric Pressure Chemical Ionization (APCI) is a widely used ionization technique in mass spectrometry, particularly suitable for the analysis of less polar and volatile compounds like fatty acids and their esters. aocs.orgnih.gov In APCI, the sample solution is passed through a heated nebulizer, where it is converted into a fine aerosol. This aerosol then enters a high-voltage corona discharge region, where solvent molecules are ionized. These ionized solvent molecules, in turn, react with the analyte molecules (e.g., EPA) through a series of chemical reactions, leading to the ionization of the analyte, typically through protonation or deprotonation. aocs.org
APCI-MS is a valuable tool for lipid analysis and has been successfully applied to the quantification of EPA. nih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing an APCI source in positive ion mode has been developed and validated for the determination of the ethyl ester of eicosapentaenoic acid (EPAEE) in human plasma. nih.govdntb.gov.ua This method demonstrated acceptable linearity over a concentration range of 1.00 to 1000 ng/mL for EPAEE. nih.gov
One of the advantages of APCI is its ability to produce singly charged ions with minimal fragmentation, which simplifies the resulting mass spectra. nih.gov This is particularly beneficial for the analysis of complex mixtures. Furthermore, APCI can be coupled with high-performance liquid chromatography (HPLC) to separate different lipid species prior to their detection by the mass spectrometer, enhancing the specificity of the analysis. nih.gov Research has shown that APCI can provide comparable or even better sensitivity than other ionization techniques like electrospray ionization (ESI) for certain lipids, especially when analyzing neutral lipids like fatty acid esters. researchgate.net
Table 1: Comparison of Ionization Techniques for EPA Methyl Ester Analysis
| Ionization Technique | Mobile Phase | Key Observations |
| APCI | Hexane (B92381) | Provides high peak intensities for EPA methyl ester. researchgate.net |
| APPI | Hexane | Offers the highest peak intensities among the compared techniques. researchgate.net |
| ESI | 1:1 Isooctane/IPA | Poorest sensitivity without a modifier. researchgate.net |
| ESI with Ammonium Formate | 1:1 Isooctane/IPA with 10 mM Ammonium Formate | Sensitivity is enhanced to varying extents. researchgate.net |
Multiple Reaction Monitoring (MRM) for Targeted Quantification
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantification of specific analytes, including eicosapentaenoic acid and its metabolites. sciex.comnih.gov This method utilizes a triple quadrupole mass spectrometer (QqQ-MS) to perform two stages of mass filtering. nih.gov In the first quadrupole (Q1), a specific precursor ion (an ion of the target molecule) is selected. This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. Finally, in the third quadrupole (Q3), a specific fragment ion (product ion) is selected for detection. nih.gov This dual mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the reliable quantification of low-abundance lipids. nih.govnih.gov
The high specificity of MRM is particularly advantageous for analyzing complex biological matrices where numerous other compounds are present. nih.gov A targeted lipidomics method using HPLC and MRM can provide quantitative measurements of approximately 1900 different lipid molecular species. sciex.com For EPA, specific precursor-to-product ion transitions are monitored. For instance, in a study quantifying polyunsaturated fatty acids (PUFAs) and their oxidized products (oxylipins), an LC-MS/MS-MRM method with isotope dilution was described for accurate quantification. springernature.com
The development of scheduled MRM (sMRM) further enhances the throughput of the analysis by monitoring for specific transitions only within the expected chromatographic retention time window of the target analyte. nih.gov This allows for the simultaneous quantification of a large number of analytes in a single run. nih.gov A scheduled-MRM method has been developed that can identify more than 1000 lipid species in a single 24-minute mass spectrometric acquisition. nih.gov
Table 2: Exemplary MRM Transitions for EPA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Eicosapentaenoic Acid (EPA) | 301.2 | 257.2 | Negative | mdpi.com |
| EPA-d5 (Internal Standard) | 306.2 | 262.2 | Negative | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization and identification of eicosapentaenoic acid metabolites. researchgate.net Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. researchgate.netthermofisher.com This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its structural elucidation. researchgate.net
The high resolving power of HRMS also enables the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between different metabolites that may have the same nominal mass but different elemental compositions. researchgate.net This is particularly important in metabolomics studies where complex biological samples containing a vast number of different molecules are analyzed. nih.gov
When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of metabolites prior to their detection, providing an additional dimension of information for identification. researcher.life By analyzing the fragmentation patterns of the metabolites (MS/MS spectra), researchers can gain further insights into their chemical structures. researcher.life This approach has been successfully used to identify novel metabolites of various compounds in complex matrices like urine. thermofisher.comresearcher.life For EPA, HRMS can be used to identify and characterize its various oxidation products, such as prostaglandins (B1171923), leukotrienes, and thromboxanes, which play important roles in physiological and pathological processes. creative-proteomics.com
Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in the quantification of eicosapentaenoic acid. epa.gov This technique involves the addition of a known amount of an isotopically labeled internal standard of the analyte (e.g., EPA labeled with deuterium or carbon-13) to the sample prior to any sample preparation or analysis steps. epa.govlipidmaps.org The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of the heavy isotopes.
The key principle of IDMS is that the isotopically labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. epa.gov Therefore, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, an accurate and precise quantification of the analyte can be achieved, independent of sample recovery. epa.govnih.gov
IDMS is considered a "gold standard" quantitative technique because it corrects for both sample-to-sample and run-to-run variations in analytical performance. epa.gov This method has been successfully applied to the accurate quantification of eicosanoids and other lipid mediators in biological samples. lipidmaps.org For example, a stable isotope dilution technique has been used for the quantitation of eicosanoids and N-acylethanolamines. escholarship.org
Sample Preparation and Extraction Methodologies for Eicosapentaenoic Acid Quantification
The accurate quantification of eicosapentaenoic acid (EPA) is highly dependent on the efficiency and reliability of the sample preparation and extraction procedures. The goal of these methodologies is to isolate lipids, including EPA, from the complex sample matrix while minimizing degradation and contamination.
Lipid Extraction Techniques from Diverse Matrices
The choice of lipid extraction technique depends on the nature of the sample matrix, which can range from biological fluids like plasma and blood to tissues and food products. creative-proteomics.comnih.gov Several methods have been developed and are widely used for the extraction of lipids.
The Folch method and the Bligh and Dyer method are considered classic and highly efficient techniques for lipid extraction from a variety of biological samples. nih.gov Both methods utilize a biphasic solvent system of chloroform (B151607) and methanol. The Folch method is often preferred for solid tissues, while the Bligh and Dyer method is advantageous for biological fluids. nih.gov For the analysis of total EPA in plasma and red blood cells, lipids can be isolated by an acid/methanol/chloroform extraction. nih.gov
Another common technique is liquid-liquid extraction (LLE) using non-polar solvents such as n-hexane or methyl tert-butyl ether (MTBE). nih.govnih.gov LLE with MTBE and methanol has been used for the extraction of lipids from blood plasma. nih.gov For the extraction of highly hydrophobic lipids like triacylglycerols, n-hexane is often employed. nih.gov
Solid-phase extraction (SPE) is another valuable technique for sample cleanup and fractionation of lipids. nih.gov SPE can be used to separate different lipid classes or to remove interfering substances from the sample extract prior to mass spectrometric analysis. nih.gov For instance, after an initial liquid extraction, SPE can be used for further purification of EPA. nih.gov
In addition to these conventional methods, other techniques such as Soxhlet extraction , ultrasonic-assisted extraction , and microwave-assisted extraction have also been explored for the extraction of lipids from various sources, including microalgae. researchgate.netallresearchjournal.comresearchgate.net Ultrasonic-assisted extraction has been shown to produce a high yield of lipids and EPA from microalgae. allresearchjournal.com
Table 3: Overview of Lipid Extraction Methods for EPA
| Extraction Method | Principle | Typical Matrices | Key Advantages |
| Folch/Bligh & Dyer | Biphasic solvent system (chloroform/methanol) to partition lipids from aqueous phase. nih.gov | Tissues, plasma, red blood cells. nih.govnih.gov | High extraction efficiency for a broad range of lipids. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between two immiscible liquid phases (e.g., aqueous and organic). nih.gov | Plasma, biological fluids. nih.gov | Can be tailored for specific lipid classes by selecting appropriate solvents. nih.gov |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of lipids for a solid sorbent material. nih.gov | Plasma, cell extracts. nih.govnih.gov | Effective for sample cleanup, fractionation, and concentration. nih.gov |
| Ultrasonic-Assisted Extraction | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. allresearchjournal.com | Microalgae, plant materials. allresearchjournal.com | Can increase extraction yield and reduce extraction time. allresearchjournal.com |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. researchgate.net | Microalgae, solid samples. researchgate.net | Can improve extraction efficiency and reduce solvent consumption. researchgate.net |
Hydrolysis and Esterification Procedures for Analytical Readiness
For the accurate quantification of Eicosapentaenoic Acid (EPA), especially from complex matrices like fish oils or biological tissues, the compound must be in a form suitable for analysis by techniques such as gas chromatography (GC). eurofinsus.com Since EPA is typically present as a component of triglycerides, phospholipids (B1166683), or other esters, a two-step chemical preparation process is required: hydrolysis and esterification. eurofinsus.commasterorganicchemistry.com
Hydrolysis (Saponification) The initial step is hydrolysis, also known as saponification, which liberates the fatty acids from their glycerol backbone. eurofinsus.commasterorganicchemistry.com This is commonly achieved by heating the sample with a basic solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol. masterorganicchemistry.comnih.gov The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt (the salt of the fatty acid) and glycerol. masterorganicchemistry.com This process effectively breaks down the complex lipid structure, making the individual fatty acids available for the next step. eurofinsus.com
Esterification (Derivatization) Free fatty acids have high boiling points and are not volatile enough for direct GC analysis. jppres.com Therefore, they must be converted into a more volatile form through esterification, a process also known as derivatization. eurofinsus.commdpi.com The most common derivatization method for fatty acid analysis is the conversion to Fatty Acid Methyl Esters (FAMEs). eurofinsus.comnih.gov
Several reagents can be used for this purpose:
Boron Trifluoride (BF3) in Methanol: A widely used and effective acidic catalyst. nih.govijpras.com After saponification, the sample is heated with a 14% BF3-methanol solution, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, thereby forming the methyl ester. nih.govijpras.comindexcopernicus.com
Tetramethylammonium Hydroxide (TMAH): This reagent can be used to catalyze the transesterification of fats, forming methyl esters almost instantly at room temperature. nih.govresearchgate.net This method can be advantageous as it reduces the potential for the loss of unsaturated fatty acids that can occur with high-temperature, acid-catalyzed methods. nih.gov
Following esterification, the FAMEs, including Eicosapentaenoic acid methyl ester, are typically extracted into an organic solvent like n-hexane. nih.govijpras.com This hexane layer, containing the FAMEs, is then collected and concentrated for injection into the gas chromatograph. ijpras.com An internal standard, which is a synthetic fatty acid not naturally present in the sample (e.g., Nonadecanoic acid, C19:0), is often added before the preparation process to correct for any variability during sample preparation and analysis. eurofinsus.comresearchgate.net
Method Validation and Quality Control in Eicosapentaenoic Acid Quantification
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. fda.govepa.govepa.gov For the quantification of Eicosapentaenoic Acid, validation ensures that the chosen method yields reliable, reproducible, and accurate results. researchgate.net The process involves evaluating several performance characteristics according to established guidelines, such as those from the International Council on Harmonisation (ICH). mdpi.comnih.gov
Assessment of Accuracy, Precision, and Linearity
Accuracy, precision, and linearity are fundamental parameters in method validation that define the reliability and performance of a quantitative analytical method. nih.govscispace.com
Accuracy: This parameter measures the closeness of the analytical results to the true or accepted reference value. It is commonly assessed through recovery studies. researchgate.net A known quantity of EPA standard is added (spiked) into a sample matrix and analyzed. The accuracy is then expressed as the percentage of the known amount that is recovered by the analysis. For EPA quantification, recovery percentages are typically expected to be greater than 95%. nih.govmdpi.com
Precision: Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). nih.gov Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short period under the same operating conditions. nih.gov
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days or with different analysts. nih.gov For EPA analysis, the acceptance criterion for precision is often an RSD of ≤ 2%. nih.govmdpi.com
Linearity: This is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. mdpi.com Linearity is determined by analyzing a series of standard solutions of varying concentrations. The relationship between concentration and the instrument's response is typically evaluated using the coefficient of determination (R²). A value of R² greater than 0.990 is generally considered evidence of a strong linear relationship. mdpi.comnih.gov
| Validation Parameter | Description | Common Assessment Method | Typical Acceptance Criteria |
|---|---|---|---|
| Accuracy | Closeness of test results to the true value. | Spiked sample recovery studies. | >95% recovery nih.govmdpi.com |
| Precision | Closeness of agreement between repeated measurements. | Calculation of Relative Standard Deviation (RSD). | RSD ≤ 2% nih.govmdpi.com |
| Linearity | Proportionality of instrument response to analyte concentration. | Analysis of calibration curve and calculation of R². | R² > 0.990 mdpi.comnih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method at low concentrations is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.govjuniperpublishers.com
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govthermofisher.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.govthermofisher.com
Several methods are used to determine LOD and LOQ, as recommended by ICH guidelines: researchgate.net
Based on Signal-to-Noise Ratio: This approach involves analyzing blank samples and samples with known low concentrations of the analyte. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.comthermofisher.commdpi.com
Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach where the LOD and LOQ are calculated from the calibration curve. The formulas used are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where 'σ' is the standard deviation of the y-intercept of the regression line and 'S' is the slope of the calibration curve. researchgate.net
The determined LOD and LOQ values are crucial for defining the working range of the analytical method for Eicosapentaenoic Acid.
| Parameter | Definition | Determination Method (Example) | Reported Value for EPA Analysis |
|---|---|---|---|
| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio of 3:1 | 0.08 ng nih.gov |
| LOQ | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio of 10:1 | 0.1 to 0.5 mg/mL (for FAMEs) mdpi.comnih.gov |
Utilization of Certified Reference Materials and Analytical Standards
The use of Certified Reference Materials (CRMs) and analytical standards is fundamental to achieving accuracy and quality control in the quantification of Eicosapentaenoic Acid. These materials are of high purity and have a well-characterized concentration, serving as a benchmark for the analytical process.
Analytical Standards: These are highly pure substances used to create calibration curves, which are essential for determining the concentration of EPA in an unknown sample. thermofisher.com For GC analysis, this would typically be a standard of Eicosapentaenoic acid methyl ester. The instrument's response to these standards allows for the establishment of a linear range for quantification.
Certified Reference Materials (CRMs): CRMs are used to validate the entire analytical method, including sample preparation and analysis. A CRM, often in a matrix similar to the actual samples (e.g., fish oil), has a certified concentration of EPA. By analyzing the CRM and comparing the result to the certified value, a laboratory can verify the accuracy of its measurements.
Internal Standards: As mentioned previously, an internal standard is a compound added to every sample, calibrator, and quality control sample at a known concentration. eurofinsus.com It helps to correct for the loss of analyte during sample preparation or for variations in instrument response. For fatty acid analysis, compounds like Nonadecanoic acid (C19:0) or Tridecanoic acid (C13:0) are commonly used as internal standards because they are not typically found in biological samples. eurofinsus.comresearchgate.net
Biosynthesis, Metabolic Pathways, and Molecular Mechanisms of Eicosapentaenoic Acid
Biosynthetic Pathways of Eicosapentaenoic Acid
The synthesis of eicosapentaenoic acid is a sophisticated process involving multiple enzymatic steps, which differ between aerobic and anaerobic organisms.
In aerobic eukaryotes, including microalgae, fungi, and animals, EPA is synthesized through a series of desaturation and elongation reactions. wikipedia.org This pathway, first identified in Thraustochytrium, involves the sequential action of desaturase and elongase enzymes. wikipedia.org
The conversion of precursor fatty acids into EPA is catalyzed by two main types of enzymes: desaturases and elongases. Desaturases are responsible for introducing double bonds into the fatty acid chain, while elongases extend the carbon chain. nih.govresearchgate.net The key desaturases in this pathway are Δ6, Δ5, and Δ4 desaturases. nih.govresearchgate.net The Δ6-desaturase is often considered the rate-limiting enzyme in this process. nih.gov Elongases, such as ELOVL2 and ELOVL5, are crucial for the elongation steps. plos.org Specifically, ELOVL2 is active with C20 and C22 PUFAs and catalyzes the sequential elongation of EPA to docosapentaenoic acid (DPA). plos.org
The coordinated action of these enzymes is essential for the successful synthesis of EPA. nih.gov The process generally follows a pattern of desaturation followed by elongation. youtube.com
Table 1: Key Enzymes in the Aerobic Biosynthesis of Eicosapentaenoic Acid
| Enzyme | Function | Substrate(s) | Product(s) |
| Δ6-Desaturase (FADS2) | Introduces a double bond at the Δ6 position. nih.gov | α-Linolenic Acid (ALA) | Stearidonic Acid (SDA) |
| Elongase (e.g., ELOVL5) | Extends the carbon chain by two carbons. frontiersin.org | Stearidonic Acid (SDA) | Eicosatetraenoic Acid (ETA) |
| Δ5-Desaturase (FADS1) | Introduces a double bond at the Δ5 position. oregonstate.edu | Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) |
| Δ4-Desaturase | Can be involved in the final desaturation step in some pathways. researchgate.net | --- | --- |
The primary precursor for the aerobic synthesis of EPA is the essential omega-3 fatty acid, α-linolenic acid (ALA). nih.gov The conversion process begins with the desaturation of ALA by Δ6-desaturase to form stearidonic acid (SDA). wikipedia.org Following this, an elongase enzyme adds two carbons to SDA, producing eicosatetraenoic acid (ETA). wikipedia.org The final step involves the desaturation of ETA by Δ5-desaturase to yield eicosapentaenoic acid. wikipedia.org
The efficiency of this conversion can be influenced by various factors. For instance, the conversion of ALA to EPA is generally low in humans. dgfett.deexamine.com Studies have shown that approximately 8% of dietary ALA is converted to EPA in healthy young men, while in healthy young women, the conversion rate is higher at about 21%. oregonstate.edu Diets rich in n-6 polyunsaturated fatty acids can reduce the conversion rate by 40 to 50%. nih.gov
Table 2: Conversion Steps from α-Linolenic Acid to Eicosapentaenoic Acid
| Step | Precursor Fatty Acid | Enzyme | Product Fatty Acid |
| 1 | α-Linolenic Acid (ALA) (18:3 n-3) | Δ6-Desaturase | Stearidonic Acid (SDA) (18:4 n-3) |
| 2 | Stearidonic Acid (SDA) (18:4 n-3) | Elongase | Eicosatetraenoic Acid (ETA) (20:4 n-3) |
| 3 | Eicosatetraenoic Acid (ETA) (20:4 n-3) | Δ5-Desaturase | Eicosapentaenoic Acid (EPA) (20:5 n-3) |
An alternative route for EPA biosynthesis, which does not involve desaturase and elongase enzymes, is the anaerobic polyketide synthase (PKS) pathway. researchgate.netnih.gov This pathway is found in some marine bacteria, such as Shewanella. wikipedia.orgnih.gov It involves a series of repetitive reduction, dehydration, and condensation reactions. researchgate.net
The PKS pathway is catalyzed by a large, multi-domain enzyme complex known as a polyketide synthase. nih.gov The key enzyme components within this complex include:
Ketoacyl Synthase (KS): Catalyzes the condensation reaction. youtube.comnih.gov
Ketoreductase (KR): Reduces the keto group to a hydroxyl group. youtube.comnih.gov
Dehydratase (DH): Removes a water molecule to form a double bond. youtube.comnih.gov
Enoyl Reductase (ER): Reduces the double bond. youtube.comnih.gov
These enzymatic domains work in a coordinated fashion, similar to an assembly line, to build the fatty acid chain. youtube.com
The PKS pathway utilizes simple molecules as building blocks for the synthesis of complex fatty acids like EPA. The primary building blocks are acetyl-CoA and malonyl-CoA. wikipedia.orgresearchgate.net The process starts with the condensation of malonyl-CoA with a starter unit, typically acetyl-CoA. researchgate.net This is followed by a series of reduction and dehydration steps. This cycle of condensation, reduction, and dehydration is repeated multiple times, with each cycle adding two carbons to the growing fatty acid chain. researchgate.net A key feature of the PKS pathway is the introduction of cis double bonds during the elongation process through the action of specific isomerases, which differs from the separate desaturation steps in the aerobic pathway. researchgate.netresearchgate.net
Anaerobic Polyketide Synthase (PKS) Pathway
Metabolic Transformations and Eicosanoid Biosynthesis from Eicosapentaenoic Acid
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, serves as a substrate for several enzymatic pathways that produce a diverse array of bioactive lipid mediators. These pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, convert EPA into metabolites that are structurally and functionally distinct from those derived from the omega-6 fatty acid arachidonic acid (AA). This metabolic competition and the unique biological activities of EPA-derived mediators are central to its physiological effects.
The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), metabolize EPA to generate the 3-series prostanoids. This process begins with the conversion of EPA into the unstable endoperoxide prostaglandin (B15479496) G3 (PGG3), which is then reduced to prostaglandin H3 (PGH3). PGH3 serves as the precursor for the synthesis of various 3-series prostaglandins (B1171923) (e.g., PGE3, PGD3, PGF3α) and thromboxane (B8750289) A3 (TXA3).
EPA competes with arachidonic acid (AA) for access to the active site of COX enzymes. Research indicates that COX-1 oxygenates EPA with only about 10% of the efficiency it shows for AA, and EPA can significantly inhibit the oxygenation of AA by COX-1. While COX-2 also shows a preference for AA, the presence of EPA can still lead to the production of 3-series prostanoids. This competitive inhibition reduces the production of the more pro-inflammatory and pro-aggregatory 2-series prostanoids (derived from AA), such as PGE2 and TXA2, while increasing the synthesis of the generally less inflammatory 3-series counterparts. For instance, thromboxane A3 is considered to have weaker pro-aggregatory effects than thromboxane A2. This shift in the balance of prostanoid synthesis is a key mechanism underlying the anti-inflammatory effects of EPA.
Table 1: Comparison of COX Pathway Metabolites from EPA and AA
| Precursor Fatty Acid | Enzyme | Key Metabolite Series | Example Products | General Biological Profile |
|---|---|---|---|---|
| Eicosapentaenoic Acid (EPA) | COX-1, COX-2 | Prostanoids of the 3-series | PGE3, PGD3, TXA3 | Generally less inflammatory and pro-aggregatory |
| Arachidonic Acid (AA) | COX-1, COX-2 | Prostanoids of the 2-series | PGE2, PGD2, TXA2 | Generally pro-inflammatory and pro-aggregatory |
The lipoxygenase (LOX) pathway involves a family of enzymes, primarily 5-LOX, 12-LOX, and 15-LOX, that catalyze the insertion of oxygen into EPA, leading to the formation of various bioactive metabolites.
The action of 5-lipoxygenase (5-LOX), facilitated by the 5-lipoxygenase activating protein (FLAP), converts EPA into 5-hydroperoxyeicosapentaenoic acid (5-HpEPE). This unstable intermediate is rapidly converted to 5-hydroxyeicosapentaenoic acid (5-HEPE) or enzymatically transformed into leukotriene A5 (LTA5). rsc.org LTA5 is a pivotal intermediate that can be further metabolized to leukotriene B5 (LTB5) or the cysteinyl leukotrienes of the 5-series (LTC5, LTD5, and LTE5). rsc.org Leukotrienes derived from EPA, such as LTB5, are generally much less potent chemoattractants for neutrophils compared to their arachidonic acid-derived counterparts (e.g., LTB4), contributing to the anti-inflammatory properties of EPA.
Other LOX isoforms also act on EPA. 12-LOX and 15-LOX produce 12-HEPE and 15-HEPE, respectively. Oxygenation of EPA by 15-LOX-1 can also lead to the formation of 14S,15S-trans-epoxy-5Z,8Z,10E,12E,17Z-EPA. biorxiv.org These various HEPEs can be further metabolized to specialized pro-resolving mediators (SPMs), such as the E-series resolvins, which actively participate in the resolution of inflammation.
Cytochrome P450 (CYP) enzymes, particularly those of the epoxygenase families, metabolize EPA to form a variety of epoxide and hydroxylated derivatives. nih.gov Many CYP isoforms, including members of the CYP1A, CYP2C, CYP2J, and CYP2E subfamilies, show a preference for epoxidizing the omega-3 double bond of EPA. nih.gov
A prominent product of this pathway is 17,18-epoxyeicosatetraenoic acid (17,18-EpETE or 17,18-EETeTr). nih.govnih.gov Studies with recombinant human CYP enzymes have shown that CYP2C8, CYP2C9, and CYP2J2 efficiently produce this metabolite. nih.gov Specifically, many major CYP epoxygenase isoforms preferentially metabolize EPA to 17,18-EETeTr, often favoring the 17(R),18(S)-enantiomer. nih.gov This particular metabolite has been shown to be a potent regulator of cardiomyocyte contraction. nih.gov
While 17,18-EpETE is a major metabolite, other regioisomers can be formed depending on the specific CYP enzyme involved. For example, CYP2C9 primarily oxidizes EPA to 14,15-EpETE. wikipedia.org Furthermore, some CYP enzymes that typically function as hydroxylases for arachidonic acid, such as CYP4A enzymes, exhibit increased (ω-1)-hydroxylase activity towards EPA. nih.gov The formation of these EPA-derived epoxides can compete with the production of AA-derived epoxyeicosatrienoic acids (EETs), thereby altering vascular and cellular signaling. nih.gov
In addition to being converted into signaling molecules, EPA can also be catabolized for energy or to produce other fatty acids through peroxisomal β-oxidation. This pathway is particularly important for the breakdown of very-long-chain fatty acids, but it also processes EPA. nih.govlibretexts.org Unlike mitochondrial β-oxidation, which typically proceeds to complete degradation, peroxisomal β-oxidation of EPA is a chain-shortening process. nih.govnih.gov
In this pathway, EPA undergoes cycles of oxidation that systematically remove two-carbon units from its carboxylic acid end. libretexts.orgnih.gov Research in human skin fibroblasts has demonstrated that EPA is converted into shorter-chain omega-3 fatty acid metabolites. nih.gov The primary products identified are octadecatetraenoic acid (18:4n-3), hexadecatetraenoic acid (16:4n-3), and tetradecatrienoic acid (14:3n-3), with 16:4n-3 being the most abundant product under various conditions. nih.gov This process is confirmed to occur in peroxisomes, as it is absent in cells with deficient peroxisomal β-oxidation. nih.gov These chain-shortened fatty acids can then be further metabolized in the mitochondria or utilized for other cellular processes.
Cellular and Subcellular Mechanisms of Eicosapentaenoic Acid Action
The biological effects of eicosapentaenoic acid are mediated through its influence on various cellular and subcellular processes, most notably the modulation of gene expression and the activity of key transcription factors.
EPA and its metabolites can directly and indirectly influence the activity of numerous transcription factors, leading to widespread changes in gene expression related to metabolism, inflammation, and cellular stress responses.
PPARs (Peroxisome Proliferator-Activated Receptors): EPA is a known ligand and activator of PPARs. It has been shown to possess high agonist activity for PPARδ , which promotes lipid oxidation and the formation of type 1 muscle fibers. nih.gov EPA also activates PPARγ , leading to the regulation of genes involved in lipid synthesis, cell cycle exit, and autophagy. nih.gov Furthermore, EPA-rich oil has been found to activate human PPARα , which is involved in fatty acid catabolism.
AMPK (AMP-activated protein kinase): EPA can activate AMPK, a central regulator of cellular energy homeostasis. nih.gov In skeletal muscle cells, EPA induces the phosphorylation of AMPK, which in turn stimulates glucose uptake. nih.gov This activation can be triggered by EPA-induced generation of intracellular calcium and subsequent activation of CaMKK. nih.gov In endothelial cells, EPA activates AMPK, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide production.
NF-κB (Nuclear factor-kappa B): EPA is known to inhibit the pro-inflammatory NF-κB signaling pathway. Studies have shown that EPA can prevent the activation of NF-κB induced by inflammatory stimuli like lipopolysaccharide (LPS). biorxiv.org This inhibitory effect can occur by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. nih.gov Oxidized EPA has also been shown to inhibit NF-κB activation through a PPARα-dependent pathway.
CREB1 (Cyclic AMP response element-binding protein): EPA can modulate the activity of CREB1, a transcription factor involved in neuroprotection and differentiation. Research suggests that EPA potentiates CREB1-dependent signaling, influencing the interaction of CREB1 with other proteins to regulate the expression of neural target genes. biorxiv.org
HIF1 (Hypoxia-inducible factor 1): EPA can modulate the expression of HIF-1α, the oxygen-regulated subunit of the HIF1 transcription factor. In the context of LPS-induced oxidative stress in macrophages, pretreatment with EPA has been shown to mitigate the increase in HIF1α expression. biorxiv.org This suggests an indirect regulatory role for EPA on the HIF1 pathway under inflammatory and stress conditions.
Nrf2/Sirt3 (Nuclear factor erythroid 2-related factor 2/Sirtuin 3): EPA has been shown to activate the Nrf2/Sirt3 signaling pathway. researchgate.net This pathway is crucial for mitochondrial homeostasis and antioxidant defense. Studies indicate that EPA can upregulate Sirt3, a mitochondrial deacetylase, which may be linked to the activation of Nrf2. researchgate.netnih.gov This activation helps mitigate oxidative stress and ferroptosis. researchgate.net
Table 2: Summary of EPA's Effects on Key Transcription Factors
| Transcription Factor | Effect of EPA | Downstream Consequences |
|---|---|---|
| PPARδ | Activation | Increased lipid oxidation, promotion of type 1 muscle fibers. nih.gov |
| AMPK | Activation/Phosphorylation | Increased glucose uptake, enhanced nitric oxide production. nih.gov |
| NF-κB | Inhibition | Decreased expression of pro-inflammatory cytokines. biorxiv.org |
| CREB1 | Modulation/Potentiation | Regulation of neural gene expression. biorxiv.org |
| HIF1α | Attenuation of expression | Reduction of oxidative stress under inflammatory conditions. biorxiv.org |
| Nrf2/Sirt3 | Activation | Enhanced antioxidant defense, mitochondrial homeostasis. researchgate.net |
Regulation of Intracellular Signaling Pathways
Eicosapentaenoic acid (EPA) exerts its influence on cellular function by modulating a variety of intracellular signaling pathways. Its interactions can lead to significant changes in gene expression, cell differentiation, and inflammatory responses. Key pathways regulated by EPA include the RAS/ERK/C/EBPβ pathway, the PI3K-Akt pathway, and signaling through the Free Fatty Acid Receptor 4 (FFAR4).
RAS/ERK/C/EBPβ Pathway Research has demonstrated that EPA can activate the RAS/extracellular signal-regulated kinases (ERK1/2)/CCAAT/enhancer-binding protein β (C/EBPβ) pathway, which is crucial for processes like monocyte differentiation. plos.orgnih.gov In U937 leukemia cells, treatment with EPA was found to increase the active, phosphorylated forms of C/EBPβ and ERK1/2. plos.orgnih.gov This activation is initiated upstream by a novel epigenetic mechanism. EPA induces the demethylation of a hypermethylated CpG island located in the first intron of the H-Ras gene. plos.orgnih.gov This demethylation leads to increased transcription of the H-Ras gene and subsequent expression of the H-Ras protein, which then triggers the ERK/C/EBPβ signaling cascade. plos.orgnih.gov This finding was the first to show that an endogenous fatty acid could promote a DNA demethylation process responsible for activating this specific pathway, highlighting a key mechanism for its influence on cell commitment and differentiation. plos.orgnih.gov
PI3K-Akt Pathway The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical target of EPA. This pathway is involved in cell survival, proliferation, and inflammation. In human umbilical vein endothelial cells (HUVECs), EPA has been shown to inhibit the expression of the adaptor protein Lnk, which is induced by the inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha). nih.gov This inhibitory effect was found to be mediated through the PI3K/Akt pathway, as EPA treatment decreased the amount of activated (phosphorylated) Akt. nih.gov This suggests a mechanism by which EPA may protect endothelial cells during inflammatory conditions. nih.gov Furthermore, in tumor cells, EPA can inhibit the expression of indoleamine 2,3-dioxygenase 1 (IDO), an enzyme linked to immune evasion, by downregulating the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov
Free Fatty Acid Receptor 4 (FFAR4) EPA is an endogenous ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. frontiersin.orgwikipedia.org This receptor is expressed in various tissues, including adipose tissue, and its activation by omega-3 fatty acids triggers a range of anti-inflammatory and insulin-sensitizing effects. frontiersin.orgelsevierpure.com Upon binding EPA, FFAR4 can signal through two primary pathways: a Gαq-mediated pathway that increases intracellular calcium, or a β-arrestin-2-mediated pathway that internalizes the receptor complex. frontiersin.orgnih.gov Studies in murine brown preadipocytes have shown that EPA promotes brown thermogenesis and the expression of brown-specific genes. nih.gov This effect is mediated by FFAR4, as a receptor agonist mimicked the effects of EPA, and these effects were nullified when FFAR4 was silenced. nih.gov The signaling cascade involves the upregulation of specific microRNAs (miR-30b and miR-378) and an increase in cAMP, identifying a novel mechanism for EPA's role in modulating adipocyte function. nih.gov
Table 1: Regulation of Intracellular Signaling Pathways by Eicosapentaenoic Acid (EPA)
| Signaling Pathway | Cell Type/Model | Key Findings | References |
|---|---|---|---|
| RAS/ERK/C/EBPβ | U937 leukemia cells | EPA activates the pathway by inducing demethylation of a CpG island in the H-Ras gene intron, increasing H-Ras expression and subsequent ERK1/2 and C/EBPβ phosphorylation. | plos.org, nih.gov |
| PI3K-Akt | Human Umbilical Vein Endothelial Cells (HUVECs) | EPA inhibits TNF-α-induced Lnk expression by decreasing the phosphorylation of Akt. | nih.gov |
| PI3K-Akt/mTOR | B16F10 and 4T1 tumor cells | EPA inhibits the expression of indoleamine 2,3-dioxygenase 1 (IDO) by downregulating the Akt/mTOR pathway. | nih.gov |
| FFAR4 | Murine brown preadipocytes | EPA, as a ligand for FFAR4, promotes brown thermogenesis and adipogenesis, upregulating miR-30b and miR-378. | nih.gov |
| FFAR4 | General | Activation of FFAR4 by EPA mediates broad anti-inflammatory and insulin-sensitizing effects. | frontiersin.org, elsevierpure.com |
Impact on Cellular Homeostasis and Membrane Dynamics
Membrane Fluidity and Lipid Raft Composition Alterations
The incorporation of polyunsaturated fatty acids like EPA into the phospholipid bilayer of cell membranes directly affects the membrane's physical characteristics. youtube.com EPA's presence can alter membrane fluidity, which is crucial for the function of membrane-bound proteins and receptors. youtube.comkhanacademy.org In atherosclerotic-like model membranes, EPA was observed to reduce membrane fluidity. nih.gov This structural change is also linked to the organization of specialized membrane microdomains known as lipid rafts. These rafts are cholesterol- and sphingolipid-rich platforms that concentrate signaling proteins. youtube.comyoutube.com EPA can influence the assembly of these signaling platforms. youtube.com Specifically, research has shown that EPA can inhibit the formation of cholesterol crystalline domains within membranes, which are characteristic of atherosclerotic conditions. nih.gov This suggests that by altering lipid dynamics, EPA helps maintain a more uniform and functional membrane structure. nih.gov
Lipid Droplet Formation and Mitochondrial Biogenesis
EPA plays a regulatory role in lipid metabolism, including the formation of lipid droplets (LDs), which are organelles for storing neutral lipids. nih.govyoutube.com In 3T3-L1 adipocytes, EPA has been shown to markedly reduce the size of LDs and the total accumulation of lipids. nih.gov This is achieved by suppressing the expression of key genes involved in adipogenesis and LD function, such as PPARgamma and Cidea. nih.gov While all major long-chain omega-3 fatty acids reduce LD formation compared to saturated fatty acids, EPA's effect is notable in its ability to modulate these specific genetic markers. nih.gov
In parallel with its effects on lipid storage, EPA influences energy expenditure through the promotion of mitochondrial biogenesis. In subcutaneous adipocytes from overweight individuals, EPA treatment led to an increase in mitochondrial content. nih.gov This was accompanied by the upregulation of master regulators of mitochondrial biogenesis, including sirtuin 1, PGC1-α, and AMPK. nih.gov This suggests that EPA shifts adipocyte metabolism away from fat storage and towards fatty acid oxidation. nih.gov However, in other cell types, such as C2C12 murine skeletal muscle cells, high doses of an EPA and DHA mixture were found to potentially weaken mitochondrial biogenesis and metabolism, suggesting that the effects of EPA on mitochondria may be cell-type and context-dependent. nih.gov
DNA Demethylation and Epigenetic Modulation
EPA is a potent modulator of the epigenome, primarily through its ability to influence DNA methylation patterns. nih.gov Research in hepatocarcinoma cells has shown that EPA can induce DNA demethylation. nih.gov The mechanism involves a rapid increase in 5-hydroxymethylcytosine (B124674) (5hmC), a marker associated with active transcription, in a process dependent on the ten-eleven translocation 1 (TET1) enzyme. nih.gov This demethylating action can lead to the re-expression of silenced tumor suppressor genes. nih.govnih.gov For instance, EPA-induced demethylation of the H-Ras gene activates the RAS/ERK/C/EBPβ pathway. plos.orgnih.gov Beyond DNA methylation, maternal diets rich in omega-3 fatty acids have been shown to modulate the epigenome of offspring by altering histone modifications, such as increasing the acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac). frontiersin.orgnih.gov These epigenetic changes can influence the expression of genes involved in critical pathways like DNA repair and apoptosis, potentially offering protection against disease development. frontiersin.orgnih.gov
Intrinsic Antioxidant Properties and Inhibition of Lipid Peroxidation
EPA possesses intrinsic antioxidant properties, although its role in oxidative stress can be complex. In some contexts, such as in certain cancer cells, EPA has been found to induce lipid peroxidation, which may contribute to apoptosis. nih.gov However, a significant body of research demonstrates its protective antioxidant effects. EPA has been shown to effectively inhibit the copper-induced oxidation of both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles in vitro. iaea.orgahajournals.org Notably, its antioxidant activity is often more sustained over time compared to docosahexaenoic acid (DHA). ahajournals.orgresearchgate.net For example, after 4 hours of induced oxidation, EPA inhibited LDL oxidation by 75%, whereas DHA showed no significant antioxidant activity at that time point. ahajournals.org This sustained effect is attributed to unique lipophilic and electron stabilization properties of the EPA molecule. iaea.orgresearchgate.net Furthermore, EPA can mitigate lipopolysaccharide (LPS)-induced oxidative stress in macrophages by reducing reactive oxygen species (ROS) levels and preserving mitochondrial membrane potential. biorxiv.org
Table 2: Impact of Eicosapentaenoic Acid (EPA) on Cellular Homeostasis
| Cellular Process | Model/System | Key Research Findings | References |
|---|---|---|---|
| Membrane Fluidity | Atherosclerotic-like model membranes | EPA reduces membrane fluidity and inhibits the formation of cholesterol crystalline domains. | nih.gov |
| Lipid Rafts | Inflammatory cells | EPA incorporation into membranes can influence the assembly of lipid raft signaling platforms. | youtube.com |
| Lipid Droplet Formation | 3T3-L1 adipocytes | EPA suppresses lipid droplet size and lipid accumulation by downregulating genes such as PPARgamma and Cidea. | nih.gov |
| Mitochondrial Biogenesis | Human subcutaneous adipocytes | EPA promotes mitochondrial biogenesis by upregulating sirtuin 1, PGC1-α, and AMPK. | nih.gov |
| DNA Demethylation | Hepatocarcinoma cells | EPA induces DNA demethylation by increasing 5hmC levels in a TET1-dependent manner. | nih.gov |
| Epigenetic Modulation | Animal models (maternal diet) | Maternal intake of omega-3s including EPA leads to increased histone H3K18 acetylation in offspring. | frontiersin.org, nih.gov |
| Lipid Peroxidation | Human Lipoproteins (in vitro) | EPA demonstrates sustained inhibition of LDL and HDL oxidation, superior to DHA over time. | iaea.org, researchgate.net, ahajournals.org |
| Oxidative Stress | Macrophages | EPA alleviates LPS-induced oxidative stress, reducing ROS and preserving mitochondrial membrane potential. | biorxiv.org |
Biochemical Interactions with Other Fatty Acids (e.g., Competition with Arachidonic Acid)
A fundamental molecular mechanism underlying many of EPA's biological effects is its direct biochemical competition with the omega-6 fatty acid, arachidonic acid (AA). youtube.comfrontiersin.org Both EPA and AA serve as substrates for the same key enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for synthesizing a class of signaling molecules known as eicosanoids. researchgate.net
AA is the precursor to highly pro-inflammatory eicosanoids, such as 2-series prostaglandins (e.g., PGE₂) and 4-series leukotrienes. nih.govmdpi.com When cellular levels of EPA increase, it is incorporated into the same membrane phospholipid pools as AA. youtube.com During an inflammatory stimulus, phospholipase enzymes release these fatty acids from the membrane, making them available for enzymatic conversion. researchgate.net
EPA competes with AA for the active sites of the COX and LOX enzymes. researchgate.netnih.gov This competition has two main consequences:
Reduced Production of AA-derived Eicosanoids : By occupying the enzymes, EPA reduces the amount of AA that can be converted into pro-inflammatory mediators. Studies have shown that the addition of EPA significantly decreases AA-dependent PGE₂ synthesis. nih.gov
Production of Less Inflammatory Eicosanoids : When EPA itself is metabolized by COX and LOX, it produces 3-series prostaglandins and 5-series leukotrienes. These eicosanoids are significantly less inflammatory, and in some cases, are anti-inflammatory or inflammation-resolving compared to their AA-derived counterparts. researchgate.net
This competitive inhibition is a critical factor in shifting the balance of locally produced signaling molecules from a pro-inflammatory state to a less inflammatory or anti-inflammatory state. youtube.com The extent of this effect is influenced by the cellular capacity for fatty acid oxidation, as enhancing the beta-oxidation of EPA can lessen its competitive inhibition of AA metabolism. nih.gov
Table 3: Biochemical Competition between EPA and Arachidonic Acid (AA)
| Enzyme Family | Substrates | Products from AA (Omega-6) | Products from EPA (Omega-3) | Outcome of Competition | References |
|---|---|---|---|---|---|
| Cyclooxygenase (COX) | AA, EPA | 2-series Prostaglandins (e.g., PGE₂), Thromboxanes (pro-inflammatory) | 3-series Prostaglandins (e.g., PGE₃), Thromboxanes (less inflammatory) | Reduced synthesis of pro-inflammatory mediators | nih.gov, researchgate.net, nih.gov |
| Lipoxygenase (LOX) | AA, EPA | 4-series Leukotrienes (pro-inflammatory) | 5-series Leukotrienes (less inflammatory) | Shift towards a less inflammatory local environment | researchgate.net, youtube.com |
Research Applications of Eicosapentaenoic Acid in Preclinical Models and in Vitro Systems
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro models are indispensable for dissecting the molecular pathways through which EPA exerts its effects. By studying isolated cells in a controlled environment, researchers can observe direct cellular responses to EPA, providing insights into its role in metabolic regulation, inflammation, and cell fate.
Skeletal muscle is a key site for glucose and fatty acid metabolism. The ability of muscle cells to switch between these fuel sources, known as metabolic flexibility, is crucial for metabolic health. Studies using cultured human and murine muscle cells (myotubes) have demonstrated that EPA can favorably influence this process.
Pretreatment of human myotubes with EPA has been shown to improve metabolic switching by increasing "suppressibility"—the ability of glucose to suppress fatty acid oxidation—and "metabolic flexibility," defined as the capacity to increase fatty acid oxidation when transitioning from a fed to a fasted state. Furthermore, EPA enhances "adaptability," the ability to upregulate fatty acid oxidation in response to increased fatty acid availability.
Gene expression analyses in myotubes reveal that EPA treatment significantly alters the transcription of genes involved in metabolic regulation. For instance, some studies report that EPA downregulates the expression of key myogenic regulatory factors. frontiersin.orgnih.govresearchgate.net However, other research indicates that EPA upregulates genes critical for oxidative metabolism. frontiersin.orgnih.gov
| Gene | Function | Observed Effect of EPA | Reference |
|---|---|---|---|
| MyoD (Myogenic Differentiation 1) | Myogenic Regulatory Factor | Downregulation | frontiersin.orgnih.govresearchgate.net |
| MyoG (Myogenin) | Myogenic Regulatory Factor | Downregulation | frontiersin.orgnih.govresearchgate.netnih.gov |
| MHC (Myosin Heavy Chain) | Muscle Contraction Protein | Downregulation | nih.gov |
| Tmem8c | Myoblast Fusion | Downregulation | frontiersin.orgresearchgate.net |
These findings suggest that EPA directly modulates the genetic programming of muscle cells to influence both their structural development and metabolic function.
The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerotic plaques. Research has shown that EPA, among n-3 polyunsaturated fatty acids, effectively inhibits the proliferation of these cells. nih.gov
The anti-proliferative mechanism of EPA involves the modulation of critical cell signaling pathways. Specifically, EPA has been found to interfere with the platelet-derived growth factor (PDGF) signaling cascade, which is a potent stimulator of VSMC growth. The observed mechanisms include:
Inhibition of PDGF Receptor Binding: EPA can reduce the binding of PDGF to its receptor on the surface of VSMCs. nih.gov
Suppression of Downstream Signaling: It inhibits the activation of Protein Kinase C, a key enzyme in the PDGF signaling pathway. nih.gov
Modulation of Gene Expression: EPA suppresses the expression of the c-fos mRNA, an immediate-early gene that is crucial for driving the cell cycle and proliferation. nih.gov
By targeting multiple steps in this growth-promoting pathway, EPA demonstrates a comprehensive inhibitory effect on the uncontrolled proliferation of VSMCs, highlighting a potential mechanism for its cardiovascular benefits.
Macrophages are central players in the inflammatory process, producing a variety of signaling molecules called cytokines. EPA has been shown to modulate the inflammatory response by altering the production of these mediators in macrophage cell lines (such as THP-1 and RAW264.7).
Studies consistently show that EPA can reduce the secretion of pro-inflammatory cytokines while sometimes increasing anti-inflammatory ones. When macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS), pretreatment with EPA leads to a significant reduction in the production of key pro-inflammatory mediators. researchgate.netnih.govkcl.ac.uk This effect is mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. kcl.ac.uknih.gov EPA treatment helps retain the NF-κB p65 subunit in the cytoplasm, preventing it from activating pro-inflammatory genes in the nucleus. kcl.ac.uk
| Inflammatory Mediator | Function | Observed Effect of EPA | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Downregulation | researchgate.netnih.govkcl.ac.uk |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Downregulation | researchgate.netnih.govkcl.ac.uk |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory Cytokine | Downregulation | kcl.ac.uk |
| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | Upregulation | researchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine (Recruits Monocytes) | Downregulation | mdpi.com |
These in vitro findings demonstrate that EPA can directly suppress inflammatory pathways in immune cells, which may explain its beneficial effects in chronic inflammatory conditions. semanticscholar.org
EPA has been investigated for its anti-cancer properties in various cancer cell lines. Research has focused on its ability to inhibit cell growth and induce programmed cell death, known as apoptosis.
Oesophageal Cancer: In oesophageal squamous cell carcinoma cell lines (e.g., TE-1), EPA has been shown to inhibit cell proliferation and induce apoptosis. The mechanism involves the inhibition of NF-κB activation, which is a pathway often exploited by cancer cells to promote survival and proliferation.
Leukemia Cells: Studies using the human promyelocytic leukemia cell line (HL-60) and the acute lymphoblastic leukemia cell line (Molt-4) have shown that EPA can effectively induce apoptosis. nih.govnih.gov In Molt-4 cells, EPA treatment leads to a significant decrease in the expression of survivin, an anti-apoptotic protein, while simultaneously increasing the accumulation of wild-type p53, a critical tumor suppressor. nih.gov This dual action shifts the balance towards cell death. The induction of apoptosis is further confirmed by the activation of key executioner enzymes. nih.gov
| Cell Line | Cancer Type | Key Molecular Effect | Reference |
|---|---|---|---|
| Molt-4 | Acute Lymphoblastic Leukemia | Decreased Survivin expression, Increased wt-p53 accumulation, Caspase-3 activation | nih.gov |
| HL-60 | Promyelocytic Leukemia | Induction of apoptosis (DNA fragmentation) | nih.gov |
| TE-1 | Oesophageal Squamous Cell Carcinoma | Inhibition of NF-κB activation, Induction of apoptosis |
These in vitro studies highlight the potential of EPA to directly target cancer cells by inhibiting survival pathways and activating cell death machinery.
The liver plays a central role in fatty acid metabolism. Studies using cultured hepatocytes (e.g., HepG2 cells) have provided insights into how EPA influences the conversion and processing of fatty acids. Research indicates that EPA can shift liver cell metabolism away from fat storage and towards fat oxidation.
In TNF-α-stimulated HepG2 cells, EPA supplementation has been shown to:
Decrease Fatty Acid Synthesis: It reduces the mRNA levels of key lipogenic enzymes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACACA).
Increase Fatty Acid Oxidation: It increases the expression of genes involved in the breakdown of fatty acids, including Carnitine Palmitoyltransferase (CPT) 2.
These findings suggest that EPA can directly modulate gene expression in hepatocytes to improve the efficiency of fatty acid conversion, favoring oxidation over synthesis and storage.
Ex Vivo Tissue Studies
Ex vivo studies, which involve the analysis of tissues or cells taken from a living organism and studied in an external environment, provide a bridge between in vitro cell culture and in vivo animal models. This approach allows researchers to examine cells that have been exposed to a complex physiological environment.
In one such study, adipose tissue was collected from mice fed a high-fat/high-sucrose diet with or without EPA supplementation. nih.gov Analysis of this tissue revealed that EPA altered the inflammatory state of the resident immune cells. Specifically, EPA supplementation led to a shift in macrophage phenotypes from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.gov This was accompanied by a reduction in inflammatory signaling molecules within the adipose tissue itself. nih.gov
Another example involves the ex vivo treatment of human asthmatic alveolar macrophages. These cells, when isolated and stimulated, showed a significantly reduced production of pro-inflammatory mediators when treated with EPA. This demonstrates that EPA can directly act on primary human immune cells to quell inflammatory responses.
These ex vivo findings corroborate the results from in vitro cell line studies, showing that EPA's anti-inflammatory effects are relevant in primary cells and tissues that have been influenced by a whole-organism physiological context.
Non-Human In Vivo Animal Models for Mechanistic Research
Eicosapentaenoic acid (EPA) has been the subject of extensive investigation in non-human in vivo animal models to elucidate its physiological and pathophysiological roles at a mechanistic level. These preclinical studies are fundamental in understanding the compound's effects across various biological systems before consideration for human clinical trials.
Preclinical studies have demonstrated the potential of EPA to modulate key aspects of metabolic health, including adiposity, glucose control, and the composition of the gut microbiome. In diet-induced obese mice, supplementation with EPA has been shown to significantly improve insulin (B600854) resistance. researchgate.net
One study investigated the effects of EPA in wild-type and uncoupling protein 1 (UCP1) knockout mice fed a high-fat diet. nih.govnih.gov The results indicated that EPA attenuated weight and fat mass gain and improved glucose tolerance in the UCP1 knockout mice, suggesting that EPA's metabolic benefits can occur independently of UCP1-mediated thermogenesis. nih.govnih.govdoi.org
Furthermore, EPA has been shown to restructure the gut microbiota. In both wild-type and transgenic APP/PS1 mice, a model for Alzheimer's disease, EPA supplementation led to a significant increase in the ratio of Firmicutes to Bacteroidetes in the gut. mdpi.com Specifically, it increased the abundance of butyrate-producing bacteria from the Firmicutes phylum while decreasing the population of Gram-negative bacteria from the Bacteroidetes phylum. nih.gov Other studies in mice have also reported that EPA, often in combination with docosahexaenoic acid (DHA), can increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. frontiersin.orgnih.gov
Table 1: Effects of Eicosapentaenoic Acid on Metabolic Parameters in Animal Models
| Model | Key Findings | Reference |
|---|---|---|
| UCP1 Knockout Mice (on high-fat diet) | Attenuated weight and fat mass gain; improved glucose tolerance. | nih.govnih.govdoi.org |
| APP/PS1 and Wild-Type Mice | Increased Firmicutes-to-Bacteroidetes ratio in gut microbiota. | mdpi.comnih.gov |
| Diet-Induced Obese Mice | Improved insulin resistance. | researchgate.net |
| C57BL/6 Mice | Increased levels of Lactobacillus in the gut. | frontiersin.org |
The neuroprotective effects of EPA have been explored in various neurological animal models. In a pentylenetetrazol (PTZ)-kindling model in young mice, which simulates seizure-induced cognitive deficits, both EPA and DHA were found to have ameliorative effects. bohrium.commdpi.com However, the study indicated that EPA demonstrated superior efficacy in improving cognitive impairment. bohrium.commdpi.com The underlying mechanisms appeared to involve the inhibition of ferroptosis by modulating iron homeostasis and reducing the accumulation of lipid peroxides in the hippocampus. bohrium.commdpi.com
In the context of Alzheimer's disease, animal models are crucial for understanding disease progression and testing potential therapeutic agents. nih.govnih.gov Commonly used models include transgenic mice that overexpress genes associated with familial Alzheimer's disease, such as the APP/PS1 and 5XFAD mice. mdpi.commdpi.comyoutube.com A pilot study using the APP/PS1 mouse model showed that short-term EPA supplementation shaped the gut microbiota and downregulated the inflammatory microglial marker MHCII in the central nervous system. mdpi.comnih.gov
Table 2: Research Findings of Eicosapentaenoic Acid in Neurological Animal Models
| Neurological Model | Key Findings | Reference |
|---|---|---|
| Pentylenetetrazol (PTZ)-Kindling in Young Mice (Seizure-Induced Cognitive Deficiency) | EPA showed superior efficacy over DHA in ameliorating cognitive impairment; inhibited ferroptosis in the hippocampus. | bohrium.commdpi.com |
| APP/PS1 Mouse Model (Alzheimer's Disease) | Modulated gut microbiota and downregulated the inflammatory microglial marker MHCII. | mdpi.comnih.gov |
Preclinical research suggests a potential role for EPA in maintaining bone health and integrity. caringsunshine.com Animal studies have indicated that diets enriched with omega-3 fatty acids, including EPA, may enhance bone mineral density and improve bone strength. caringsunshine.com
One study investigated the effects of EPA on bone changes induced by methylprednisolone (B1676475) in rats. The results showed that EPA, particularly at a dose of 160 mg/kg, exerted beneficial effects on these bone changes, with outcomes that were comparable or even superior to the bisphosphonate alendronate. nih.gov Another study using an ovariectomized mouse model, which mimics postmenopausal osteoporosis, demonstrated that EPA supplementation could protect against bone loss induced by estrogen deficiency. nih.gov The mechanism was partly attributed to the restoration of the balance between osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov
Table 3: Preclinical Research on Eicosapentaenoic Acid and Bone Health
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Rats | Methylprednisolone-induced bone changes | EPA (160 mg/kg) had beneficial effects, comparable or superior to alendronate. | nih.gov |
| Ovariectomized Mice | Estrogen deficiency-induced bone loss | EPA supplementation protected against bone loss and restored the osteoblast/osteoclast balance. | nih.gov |
The anti-cancer properties of EPA have been investigated in preclinical models, particularly in the context of colorectal cancer. In the ApcMin/+ mouse model of familial adenomatous polyposis (FAP), a diet containing the free fatty acid form of EPA was shown to reduce the polyp burden. oup.com Similarly, in ApcΔ14/+ mice, a stable form of EPA administered in the diet significantly reduced both the number and size of tumors in the small intestine and colon in a dose-dependent manner. oup.com
Mechanistically, the tumor-suppressive activity of EPA is linked to its ability to competitively inhibit the oxygenation of arachidonic acid. oup.com Furthermore, EPA has been shown to induce apoptosis in cancer cells through various molecular pathways. mdpi.com These pathways include the generation of reactive oxygen species, accumulation of intracellular calcium, and the suppression of survival pathways like ERK1/2/Akt/mTOR/NFkB. mdpi.com The pleiotropic effects of n-3 long-chain polyunsaturated fatty acids, such as EPA, on tumors also include inducing cell cycle arrest and decreasing cell growth and proliferation in experimental cancer models. mdpi.com
EPA's role in cardiovascular health has been extensively studied, with preclinical models revealing several protective molecular mechanisms. semanticscholar.orgresearchgate.netsemanticscholar.org It is understood that EPA exerts pleiotropic effects that go beyond lipid-lowering, including anti-inflammatory, anti-thrombotic, and anti-platelet actions, as well as enhancing cell membrane stability. researchgate.net
Metabolic Engineering for Eicosapentaenoic Acid Production in Microorganisms
The primary commercial source of EPA is fish oil; however, this is an unsustainable approach to meet the rising market demand. tandfonline.comtandfonline.com Consequently, biotechnological methods for producing EPA from microorganisms have garnered significant attention due to their potential for large-scale, sustainable production that is not dependent on seasonal or climatic factors. tandfonline.comtandfonline.com
Metabolic engineering strategies have been applied to various microorganisms, including microalgae, bacteria, and fungi, to enhance their ability to synthesize EPA. tandfonline.comtandfonline.comnih.gov One promising candidate for this is the oleaginous yeast Yarrowia lipolytica. acs.orgh1.co Researchers have successfully engineered this yeast to produce high levels of EPA, in some cases reaching up to 15% of the dry cell weight. h1.co
Key engineering strategies include:
Construction and optimization of the EPA biosynthesis pathway : This involves introducing and expressing the necessary genes for the enzymatic steps that convert precursor fatty acids into EPA. tandfonline.comnih.gov
Increasing the supply of precursors : Strategies are employed to boost the intracellular pools of acetyl-CoA and NADPH, which are essential building blocks and cofactors for fatty acid synthesis. tandfonline.comnih.gov
Inhibiting competing metabolic pathways : To channel more carbon flux towards EPA production, pathways that compete for the same precursors are often downregulated or knocked out. tandfonline.comnih.gov
Utilizing alternative carbon sources : Recent research has explored the use of waste cooking oil as a cost-effective and sustainable carbon source for EPA production in engineered Yarrowia lipolytica. acs.org
These advancements in metabolic engineering hold the promise of creating a sustainable and reliable supply of EPA to meet global demands. h1.co
Microalgae, Bacteria, and Fungi as Engineered Production Platforms
A variety of microorganisms, including microalgae, bacteria, and fungi, have been identified as natural producers of EPA and are prime candidates for metabolic engineering to improve yields. tandfonline.comnih.govnih.gov
Microalgae: Species such as Nannochloropsis oculata and Phaeodactylum tricornutum are among the most utilized microalgae for large-scale cultivation and EPA production. nih.gov Research has shown that the filamentous microalga Tribonema aequale can achieve high biomass and EPA productivity in both laboratory and outdoor pilot-scale open raceway ponds. nih.gov Diatoms like P. tricornutum and Nitzschia laevis are also extensively used as sources of EPA. researchgate.net
Bacteria: Marine bacteria are a notable source of EPA. For instance, some marine bacteria can synthesize EPA and docosahexaenoic acid (DHA) directly from acetyl-CoA through a polyketide synthase (PKS) pathway, a process distinct from the more common fatty acid synthase, elongase, and desaturase pathways. gfi.org A specific marine bacterium, Shewanella electrodiphila MAR441T, has been shown to produce a high percentage of EPA in its total fatty acids, with production levels influenced by growth temperature and carbon source. researchgate.net
Fungi: Fungi, particularly from the order Mucorales, are also being explored as potential EPA producers. nih.gov The fungus Mortierella alpina is known to produce both arachidonic acid (ARA) and EPA, with fermentation conditions affecting the fatty acid profile. researchgate.net Another fungus, Pythium irregulare, has demonstrated the ability to produce significant levels of both EPA and ARA at various temperatures, making it a candidate for commercial applications. tennessee.edu The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce high levels of EPA, reaching over 15% of its dry cell weight in some strains. nih.gov
Below is an interactive data table summarizing various microorganisms used as platforms for EPA production.
| Microorganism Type | Species | Key Findings |
| Microalgae | Nannochloropsis oculata, Phaeodactylum tricornutum | Most commonly used for large-scale EPA production. nih.gov |
| Tribonema aequale | Achieved high biomass and EPA productivity in outdoor ponds. nih.gov | |
| Nitzschia laevis | Extensively utilized as a source of EPA. researchgate.net | |
| Bacteria | Shewanella electrodiphila MAR441T | Produces a high percentage of EPA, influenced by temperature. researchgate.net |
| Shewanella sp. | Possesses a polyketide synthase (PKS) pathway for EPA synthesis. gfi.org | |
| Fungi/Yeast | Mortierella alpina | Produces both EPA and arachidonic acid (ARA). researchgate.net |
| Pythium irregulare | Produces high levels of EPA and ARA at various temperatures. tennessee.edu | |
| Yarrowia lipolytica | Engineered strains produce EPA at over 15% of dry cell weight. nih.gov |
Optimization Strategies (e.g., Gene Integration, Biosynthetic Pathway Engineering, Enhanced Carbon Source Utilization)
To enhance EPA production in these microbial platforms, various metabolic engineering and process optimization strategies are employed. These strategies aim to increase the efficiency of the biosynthetic pathways leading to EPA and to optimize the supply of necessary precursors.
Gene Integration: A key strategy for boosting EPA production is the integration of multiple copies of genes involved in the EPA biosynthetic pathway. nih.gov For example, in Yarrowia lipolytica, integrating multiple copies of genes encoding for Δ6 desaturase, C18/20 elongase, Δ5 desaturase, and Δ17 desaturase led to significant EPA synthesis. nih.gov The use of systems that allow for the sequential integration of many gene copies has proven effective. nih.gov In some cases, over 30 copies of different genes have been integrated to achieve high levels of EPA. gfi.org
Biosynthetic Pathway Engineering: Modifying the biosynthetic pathways is a fundamental approach to increasing EPA yields. This includes:
Constructing and optimizing the EPA biosynthesis pathway: This involves introducing and balancing the expression levels of various enzymes in the pathway. nih.govnih.gov
Increasing the supply of precursors: Enhancing the pool of acetyl-CoA, the primary precursor for fatty acid synthesis, is a common target. nih.govnih.gov This can be achieved by overexpressing enzymes like acetyl-CoA synthase. nih.govresearchgate.net
Increasing cofactor availability: The synthesis of polyunsaturated fatty acids is an energy-intensive process requiring cofactors like NADPH. Increasing the intracellular supply of NADPH can improve EPA production. nih.gov
Inhibiting competing pathways: To channel more precursors towards EPA synthesis, competing metabolic pathways can be inhibited or disrupted. nih.gov For instance, disrupting the β-oxidation pathway, which breaks down fatty acids, has been shown to increase the accumulation of long-chain omega-3 fatty acids. gfi.org
Enhanced Carbon Source Utilization: The choice and utilization of carbon sources significantly impact microbial growth and EPA production. researchgate.net Metabolic engineering strategies are being developed to enable the co-utilization of different carbon sources, which can reduce production costs. nih.gov This is particularly relevant for lignocellulosic biomass, which contains multiple types of sugars. nih.gov Engineering microbes to overcome carbon catabolite repression (CCR), where the presence of a preferred carbon source like glucose prevents the utilization of other carbon sources, is a key area of research. nih.gov Furthermore, engineering microorganisms to utilize one-carbon (C1) compounds like CO2 and CO as feedstocks is a promising avenue for sustainable chemical production. frontiersin.orgresearchgate.net
The following interactive data table outlines various optimization strategies and their impact on EPA production.
| Optimization Strategy | Specific Approach | Example Organism | Outcome |
| Gene Integration | Integration of multiple copies of desaturase and elongase genes. | Yarrowia lipolytica | High levels of EPA production (56.6% of total fatty acids). gfi.org |
| Biosynthetic Pathway Engineering | Increasing acetyl-CoA supply. | Various microorganisms | Increased availability of EPA precursor. nih.govnih.govresearchgate.net |
| Increasing NADPH supply. | Various microorganisms | Improved efficiency of EPA synthesis. nih.gov | |
| Disruption of the β-oxidation pathway (PEX10 gene). | Yarrowia lipolytica | Increased accumulation of long-chain omega-3 PUFAs. gfi.org | |
| Enhanced Carbon Source Utilization | Overcoming carbon catabolite repression. | Escherichia coli | Simultaneous consumption of glucose and xylose for production. nih.gov |
| Engineering for C1 gas fixation (Wood-Ljungdahl pathway). | Acetogenic bacteria | Conversion of CO2 and CO into value-added chemicals. frontiersin.org |
Lipidomics and Comprehensive Eicosapentaenoic Acid Profiling
Targeted and Untargeted Lipidomics Approaches for EPA Analysis
Lipidomics strategies for analyzing EPA can be broadly categorized into two main approaches: targeted and untargeted analysis. creative-proteomics.com
Targeted Lipidomics is a hypothesis-driven approach that focuses on the precise identification and quantification of specific, predefined lipid molecules containing EPA. frontiersin.org This method offers high sensitivity and accuracy, making it ideal for validating biomarkers and studying specific metabolic pathways involving EPA. frontiersin.org Targeted analyses often employ techniques like multiple reaction monitoring (MRM) and parallel-reaction monitoring, with ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-QQQ MS) being a common platform due to its wide linear range and stability. frontiersin.org
Untargeted Lipidomics , also known as global lipidomics, provides a comprehensive and unbiased overview of all detectable lipids in a sample, including those containing EPA. alfa-chemistry.com This exploratory approach is well-suited for discovering novel lipid biomarkers and identifying global changes in the lipidome in response to stimuli or disease. alfa-chemistry.com High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) and Orbitrap MS, are the primary tools for untargeted lipidomics due to their excellent mass resolution and accuracy. frontiersin.org
A combination of both targeted and untargeted approaches can provide a more complete picture of EPA's role in lipid metabolism. bohrium.commdpi.com For instance, an untargeted analysis might reveal unexpected changes in certain EPA-containing lipid classes, which can then be investigated more thoroughly using a targeted approach. bohrium.commdpi.com
| Approach | Objective | Methodology | Advantages | Disadvantages |
| Targeted Lipidomics | Quantify specific, known EPA-containing lipids | Hypothesis-driven, uses techniques like MRM with UPLC-QQQ MS | High sensitivity, accuracy, and specificity | Provides a limited view of the lipid profile |
| Untargeted Lipidomics | Comprehensive and unbiased analysis of all detectable lipids | Exploratory, uses HRMS techniques like Q-TOF MS and Orbitrap MS | Discovery of novel lipids and global lipidome changes | Less sensitive and specific than targeted approaches for individual lipids |
Identification and Quantification of Eicosapentaenoic Acid-Containing Lipid Species (e.g., Phospholipids (B1166683), Triacylglycerols, Cholesteryl Esters)
EPA is incorporated into various lipid classes, each with distinct physiological functions. Mass spectrometry-based techniques are central to the identification and quantification of these EPA-containing lipid species. nih.gov
Phospholipids: EPA is a significant component of cellular membranes, where it is esterified into phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). acs.orgnih.gov The incorporation of EPA into these phospholipids can influence membrane fluidity and signaling pathways. mdpi.com Targeted lipidomics has been used to reveal how dietary phospholipids containing EPA can alter the phospholipid profiles of subcellular organelles like the mitochondria and endoplasmic reticulum. acs.org For instance, studies have shown that EPA-containing PE can significantly increase the PC/PE ratio in these organelles. acs.org
Triacylglycerols (Triglycerides): In plasma, EPA is transported and stored in the form of triacylglycerols. nih.gov The analysis of EPA content in triacylglycerols is crucial for understanding its role in cardiovascular health, as elevated triglyceride levels are a known risk factor. webmd.com Studies have demonstrated that supplementation with EPA can significantly reduce the concentration of large very-low-density lipoprotein (VLDL) particles, which are rich in triglycerides. amsterdamumc.nl
Cholesteryl Esters: EPA can also be found esterified to cholesterol, forming cholesteryl esters. Research has indicated that EPA can inhibit the accumulation of cholesteryl esters in macrophages, a key process in the development of atherosclerosis. nih.gov This effect is partly achieved by reducing the number of specific binding sites for acetylated low-density lipoprotein (LDL) on macrophages. nih.gov
The quantification of EPA in these different lipid species often involves gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov For precise quantification, stable isotope-labeled internal standards are often used. A "Quant-PAK" for a specific fatty acid typically includes a deuterated version of the fatty acid (e.g., DHA-d5) and a precisely weighed amount of the unlabeled fatty acid, allowing for the creation of a standard curve for accurate quantification. caymanchem.com
| Lipid Species | Biological Significance | Analytical Findings |
| Phospholipids (PC, PE, PS) | Key components of cell membranes, involved in signaling | Dietary EPA-phospholipids alter organellar membrane composition. acs.org |
| Triacylglycerols (TAGs) | Energy storage and transport in plasma | EPA supplementation reduces triglyceride-rich VLDL particles. amsterdamumc.nl |
| Cholesteryl Esters (CEs) | Transport and storage of cholesterol | EPA inhibits CE accumulation in macrophages. nih.gov |
Analysis of Oxidized Eicosapentaenoic Acids (oxiEPEs) and Their Biological Roles
EPA is highly susceptible to oxidation, leading to the formation of a diverse group of bioactive metabolites known as oxidized eicosapentaenoic acids (oxiEPEs). lipotype.commdpi.com These molecules, which belong to the eicosanoid family, play crucial roles in inflammation, immune response, and sugar metabolism. lipotype.com
The analysis of oxiEPEs is challenging due to their low abundance and structural diversity. Mass spectrometry is the primary analytical tool for their identification and quantification. nih.govnih.gov Autoxidation of EPA can lead to the addition of multiple oxygen atoms, resulting in a variety of oxidized products that can be detected by MS. nih.gov
OxiEPEs can have biological functions that are distinct from their parent molecule, EPA. lipotype.com For example, they can counteract some of the biological effects of eicosatetraenoic acids (arachidonic acid derivatives) by inhibiting their biosynthesis. lipotype.com Furthermore, some oxiEPEs are biosynthetic intermediates for other important lipid mediators like resolvins and protectins, which have potent anti-inflammatory and pro-resolving properties. nih.gov
| Oxidized EPA Derivative | Biological Role |
| Resolvins (e.g., Resolvin E1) | Potent anti-inflammatory and pro-resolving actions. nih.gov |
| Protectins | Neuroprotective and anti-inflammatory effects. |
| Other oxiEPEs | Modulation of immune system, impact on sugar metabolism. lipotype.com |
Advanced Bioinformatic and Statistical Data Analysis in Lipidomics
The large and complex datasets generated by lipidomics studies necessitate the use of advanced bioinformatic and statistical tools for data processing, analysis, and interpretation. vtt.fi
Several software tools and platforms are available to aid in the analysis of lipidomics data. For instance, LipidSig is a web-based tool that can be used for differential expression analysis of lipid species and can focus on fatty acid profiles, allowing for the examination of different types of polyunsaturated fatty acids like EPA. oup.comLipidr is an open-source R/Bioconductor package that provides a comprehensive workflow for both targeted and untargeted lipidomics data, enabling data inspection, normalization, and multivariate analyses. clipidomics.comSkyline is a widely used application for building and analyzing targeted quantitative methods for mass spectrometry data. clipidomics.com
Statistical analysis is crucial for identifying significant changes in EPA-containing lipids between different experimental groups. This can involve univariate methods to compare individual lipid species or multivariate approaches like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) to identify patterns and correlations within the entire lipid profile. nih.gov Heatmaps are often used to visualize changes in the abundance of different lipid species across samples. acs.org
These bioinformatic and statistical approaches are essential for translating complex lipidomics data into meaningful biological insights regarding the role of EPA in health and disease. oup.com
Future Directions and Emerging Research Avenues in Eicosapentaenoic Acid Quant Pak Research
Development of Next-Generation Quantification Technologies for Enhanced Sensitivity and Throughput
The future of EPA quantification lies in the development of technologies that offer greater sensitivity, specificity, and higher throughput. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are well-established for fatty acid analysis. However, emerging technologies are set to revolutionize the field.
Next-generation lipidomics is increasingly relying on high-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS and Orbitrap MS. azolifesciences.com These technologies provide superior mass accuracy and resolution, enabling the confident identification and quantification of EPA and its metabolites, even in complex biological matrices. azolifesciences.com Innovations in ionization techniques and the development of more sophisticated analytical platforms are expected to further enhance the sensitivity of these methods, allowing for the detection of very low abundance lipid species.
A significant trend is the move towards high-throughput and automated workflows. researchandmarkets.com This includes the development of automated sample preparation techniques, such as robotic liquid handling systems and greener extraction methods that reduce the use of hazardous organic solvents. researchandmarkets.com These advancements not only increase the number of samples that can be analyzed but also improve reproducibility and reduce the potential for human error. researchandmarkets.com
Furthermore, the integration of artificial intelligence (AI) and machine learning algorithms into data analysis pipelines is poised to transform how lipidomics data is interpreted. azolifesciences.com These computational tools can help to identify meaningful patterns in large datasets, facilitating biomarker discovery and providing a deeper understanding of the complex interplay of lipids in biological systems. azolifesciences.com
Table 1: Comparison of Current and Next-Generation EPA Quantification Technologies
| Technology | Current Applications in EPA Quantification | Future Developments and Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for fatty acid profiling, often requiring derivatization. | Advancements in multidimensional GC (GCxGC) for improved resolution and sensitivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Widely used for both targeted and untargeted lipidomics, capable of analyzing a broad range of lipid classes. | Development of ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) for faster and more efficient separations. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution for confident lipid identification. | Increased adoption of Orbitrap and Q-TOF technologies for enhanced sensitivity and specificity in complex samples. |
| Automated Sample Preparation | Manual extraction methods are common. | Robotic systems and greener extraction techniques for higher throughput and improved reproducibility. researchandmarkets.com |
| Data Analysis | Manual or semi-automated data processing. | Integration of AI and machine learning for automated pattern recognition and biomarker discovery. azolifesciences.com |
Integration of Multi-Omics Approaches (e.g., Lipidomics, Transcriptomics, Metabolomics, Proteomics) for Holistic Understanding
To gain a comprehensive understanding of EPA's biological roles, researchers are moving beyond the analysis of lipids alone and are integrating lipidomics with other "omics" disciplines. This multi-omics approach provides a more holistic view of cellular processes and regulatory networks.
By combining lipidomics with transcriptomics, researchers can correlate changes in EPA levels with alterations in gene expression. creative-proteomics.com This can help to identify the genes and regulatory pathways that are influenced by EPA. For example, studies have shown that EPA treatment can alter the expression of genes involved in inflammation and oxidative stress. nih.gov Integrated analysis of lipidomics and transcriptomics has been used to explore the therapeutic mechanisms of natural products in metabolic diseases. nih.gov
Proteomics, the large-scale study of proteins, can be integrated with lipidomics to understand how EPA affects protein expression and function. This can reveal the molecular targets of EPA and its metabolites. For instance, proteomic analysis has helped to elucidate how EPA modulates proteins involved in endothelial function and inflammation. ahajournals.org
Metabolomics, which focuses on the complete set of small-molecule metabolites, can be combined with lipidomics to map out the metabolic fate of EPA and its impact on broader metabolic pathways. This integrated approach can provide a more complete picture of the biochemical changes induced by EPA.
The synergy of these multi-omics approaches allows for the construction of comprehensive biological networks, revealing the intricate connections between genes, proteins, lipids, and metabolites. creative-proteomics.com This systems biology approach is crucial for understanding the complex mechanisms through which EPA exerts its effects on health and disease.
Elucidation of Undiscovered Biosynthetic and Metabolic Pathways for EPA
While the primary biosynthetic pathways for EPA are known, there is still much to learn about the nuances of its metabolism and the potential for alternative or previously undiscovered routes. Future research will focus on a deeper exploration of these pathways to identify new enzymatic players and regulatory mechanisms.
The conventional pathway for EPA synthesis involves a series of desaturation and elongation steps starting from alpha-linolenic acid (ALA). However, an alternative "Δ9-pathway" has been identified, which utilizes a Δ9-elongase. nih.gov Further research into these and other potential pathways in various organisms, from microalgae to mammals, could reveal novel enzymes and metabolic intermediates.
Computational biology and metabolomic analysis are powerful tools for identifying potential new metabolic pathways. nih.govresearchgate.net By analyzing large datasets of metabolites and using computational models, researchers can predict novel enzymatic reactions and metabolic routes. nih.govnsf.gov These in silico predictions can then be validated through experimental studies.
The metabolism of EPA by cytochrome P450 (CYP) enzymes is another area of active investigation. nih.gov These enzymes can convert EPA into a variety of oxygenated metabolites, some of which may have their own distinct biological activities. nih.gov Identifying the full spectrum of these metabolites and their functions is a key area for future research. Furthermore, the enzymatic conversion of EPA into specialized pro-resolving mediators (SPMs), such as resolvins, is a critical area of study for understanding its anti-inflammatory effects. frontiersin.org
Table 2: Key Enzymes in Known EPA Biosynthetic Pathways
| Enzyme | Function | Pathway |
| Δ6-desaturase | Introduces a double bond at the Δ6 position of C18 fatty acids. | Conventional Pathway |
| Δ6-specific elongase | Elongates the carbon chain of C18 fatty acids. | Conventional Pathway |
| Δ5-desaturase | Introduces a double bond at the Δ5 position of C20 fatty acids. | Conventional and Alternative Pathways |
| Δ9-elongase | Elongates the carbon chain of C18 fatty acids at the Δ9 position. | Alternative Pathway |
| Δ8-desaturase | Introduces a double bond at the Δ8 position of C20 fatty acids. | Alternative Pathway |
| Cyclooxygenases (COX) | Convert EPA to 3-series prostaglandins (B1171923). | Metabolic Pathway |
| Lipoxygenases (LOX) | Convert EPA to hydroxyeicosapentaenoic acids (HEPEs). | Metabolic Pathway |
| Cytochrome P450s (CYPs) | Epoxidize and hydroxylate EPA to form various metabolites. | Metabolic Pathway |
Exploration of Novel Molecular Targets and Intracellular Signaling Networks Mediated by EPA
A crucial area of future research is the identification of novel molecular targets and the elucidation of the intracellular signaling networks through which EPA exerts its diverse biological effects. While some targets are known, many of the downstream signaling events remain to be fully characterized.
Recent research has identified the vesicular nucleotide transporter (VNUT) as a novel molecular target for EPA, providing a mechanism for its pain-relieving effects. sciencedaily.com EPA has also been shown to activate G protein-coupled receptor 120 (GPR120), which in turn modulates signaling pathways such as the Raf-ERK1/2-IKKβ-NF-κB p65 pathway, influencing immune responses. mdpi.com
Future studies will likely uncover additional receptors and binding proteins for EPA and its metabolites. This will involve the use of advanced techniques such as chemical biology approaches and proteomics to identify protein-lipid interactions.
The influence of EPA on major signaling pathways is a key area of investigation. For instance, EPA has been shown to activate the WNT signaling pathway, which is important for intestinal stem cell proliferation and differentiation. nih.gov It also modulates pathways involved in inflammation, such as those regulated by nuclear factor-kappa B (NF-κB), and pathways related to oxidative stress, including the Nrf2-dependent antioxidant response. nih.gov A deeper understanding of how EPA cross-talks with these and other signaling networks will provide a more complete picture of its cellular mechanisms of action.
Advancements in Preclinical Model Systems for Deeper Mechanistic Insights
To gain deeper mechanistic insights into the in vivo effects of EPA, researchers are increasingly turning to advanced preclinical model systems that offer advantages over traditional rodent models.
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying developmental and reproductive toxicity, as well as the effects of various compounds on physiological processes. epa.govnih.gov The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and the effects of EPA can be readily assessed. nih.gov Zebrafish models are also well-suited for high-throughput screening of compounds and for studying neurotoxicity and other toxicological endpoints. mdpi.commdpi.com
The development of organoid and "organ-on-a-chip" technologies offers another exciting avenue for preclinical research. These three-dimensional cell culture systems can more accurately mimic the structure and function of human organs, providing a more physiologically relevant context for studying the effects of EPA on specific tissues. For example, intestinal organoids have been used to investigate how EPA influences intestinal stem cell proliferation and differentiation. nih.gov
Furthermore, the application of gene-editing technologies, such as CRISPR-Cas9, in these model systems will allow for precise genetic manipulations to dissect the roles of specific genes and pathways in mediating the effects of EPA. By knocking out or modifying genes encoding for enzymes in EPA's metabolic pathways or its molecular targets, researchers can gain a more precise understanding of their functions.
These advanced preclinical models, in combination with the other emerging research avenues discussed, will undoubtedly accelerate our understanding of the complex biology of eicosapentaenoic acid, paving the way for new therapeutic strategies and a deeper appreciation of its role in human health.
Q & A
Basic: What are the critical handling and preparation protocols for EPA Quant-PAK in GC/LC-MS analysis?
Answer:
EPA Quant-PAK components (EPA and EPA-d5) are provided in ethanol solutions. To avoid degradation:
- Solvent exchange : Evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in solvents like DMSO or dimethylformamide (solubility: 100 mg/ml) .
- Storage : Store at -20°C; EPA-d5 remains stable for ≥2 years, while EPA remains stable for ≥1 year under these conditions .
- Internal standard use : For GC/LC-MS, use EPA-d5 to correct matrix effects. Ensure deuterium incorporation ≥99% to minimize interference from non-deuterated EPA .
Basic: How do purity and stability impact experimental reproducibility in EPA Quant-PAK applications?
Answer:
- Purity : EPA and EPA-d5 have ≥98% chemical purity, critical for avoiding contaminants that may skew lipidomic profiles .
- Light/oxygen sensitivity : Degradation due to improper handling can produce peroxides, altering bioactivity. Use amber vials and inert atmospheres during sample preparation .
- Validation : Regularly verify stability via HPLC-UV or GC-FID to detect oxidation byproducts .
Advanced: How can statistically-based experimental designs optimize EPA production or quantification in biological systems?
Answer:
- Screening variables : Use Plackett-Burman designs to identify critical factors (e.g., trace metals, pH) affecting EPA yield in microbial cultures .
- Response surface methodology (RSM) : Apply central composite designs to model interactions between variables (e.g., temperature, nutrient ratios) and maximize EPA synthesis .
- Case study : In Nitzschia laevis, RSM increased EPA production by 40% compared to one-factor-at-a-time approaches .
Advanced: How to resolve contradictions in EPA’s anti-inflammatory effects across in vitro and in vivo studies?
Answer:
- Dose dependency : In podocytes, EPA reduces apoptosis at 50 μM but may show pro-inflammatory effects at higher concentrations (e.g., 100 μM) due to oxidative stress .
- Model specificity : In vivo, EPA’s effects depend on dietary context (e.g., omega-6/omega-3 ratios) and tissue-specific uptake .
- Mechanistic validation : Use knockout models (e.g., SREBP1/TLR4) to isolate EPA’s signaling pathways in conflicting studies .
Methodological: What steps ensure accurate quantification of EPA in complex biological matrices?
Answer:
- Matrix-matched calibration : Spike EPA-d5 into samples to correct for ionization suppression/enhancement in LC-MS .
- Extraction efficiency : Validate recovery rates (>85%) using Folch or Bligh-Dyer methods for lipid extraction .
- Quality control : Include blank samples and replicates to monitor carryover and intra-day variability (<10% RSD) .
Advanced: How can multi-omics data integration enhance mechanistic insights into EPA’s biological roles?
Answer:
- Transcriptomics : Pair EPA treatment data with RNA-seq to identify regulated pathways (e.g., NF-κB or PPARγ) .
- Metabolomics : Use untargeted LC-HRMS to map EPA-derived eicosanoids (e.g., resolvins) and their metabolic fluxes .
- Data integration tools : Leverage platforms like MetaboAnalyst for pathway enrichment analysis across omics layers .
Basic: How to validate EPA-d5 as an internal standard in novel experimental matrices?
Answer:
- Deuterium loss check : Compare MS/MS fragmentation patterns of EPA and EPA-d5 to confirm isotopic stability .
- Matrix effects : Test signal suppression in spiked samples (e.g., plasma vs. tissue homogenates) and adjust calibration curves accordingly .
- Cross-reactivity : Ensure no co-elution with structurally similar lipids (e.g., arachidonic acid) via high-resolution chromatography .
Advanced: What factorial design strategies optimize EPA dosing in longitudinal in vivo studies?
Answer:
- Dietary variables : Use 2^k factorial designs to test interactions between EPA dose, administration route (oral vs. IP), and co-supplements (e.g., antioxidants) .
- Endpoint selection : Measure biomarkers like plasma EPA:AA ratios and tissue lipid peroxides to balance efficacy and toxicity .
- Case study : In diabetic models, a 3:1 EPA:DHA ratio reduced renal inflammation more effectively than EPA alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
